1,2-dimethyl-1H-imidazole-4-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,2-dimethylimidazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O2S/c1-4-7-5(3-8(4)2)11(6,9)10/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAFTHVNSBWVQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371234 | |
| Record name | 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137049-02-6 | |
| Record name | 1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137049-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-DIMETHYL-1H-IMIDAZOLE-4-SULFONYL CHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,2-dimethyl-1H-imidazole-4-sulfonyl chloride synthesis protocol
An In-depth Technical Guide to the Synthesis of 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride
Introduction
This compound is a versatile chemical intermediate of significant interest to researchers and drug development professionals. Its structure, which combines a biologically relevant dimethylimidazole core with a reactive sulfonyl chloride group, makes it a valuable building block for synthesizing a wide array of complex molecules, including novel pharmaceutical candidates and agrochemicals.[1][2] The sulfonyl chloride moiety allows for the facile introduction of the imidazole scaffold into various molecular architectures through reactions like sulfonamide formation.[2] This guide provides a detailed protocol for its synthesis, focusing on the chlorosulfonation of its precursor, 1,2-dimethylimidazole.
Overall Synthesis Pathway
The synthesis is typically performed in a two-step sequence. First, the precursor 1,2-dimethylimidazole is synthesized from 2-methylimidazole. Second, this precursor undergoes direct chlorosulfonation to yield the final product, this compound.
Caption: Overall two-step synthesis pathway for the target compound.
Experimental Protocols
Step 1: Synthesis of 1,2-Dimethylimidazole (Precursor)
This procedure outlines the N-methylation of 2-methylimidazole using dimethyl carbonate.
Methodology:
-
A reaction vessel is charged with 2-methylimidazole and a high-boiling organic solvent such as dimethylformamide (DMF) or chlorobenzene.[1]
-
The mixture is heated to a temperature between 120–140 °C.[1]
-
Dimethyl carbonate is added dropwise over a period of 6 to 20 hours while maintaining the reaction temperature.[1]
-
After the addition is complete, the reaction mixture is held at an "insulation" temperature of 130–200 °C for an additional 1 to 5 hours to ensure the reaction goes to completion.[1]
-
Upon cooling, the crude product is isolated and purified by vacuum distillation.[1]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 2-Methylimidazole | [1] |
| Reagent | Dimethyl Carbonate | [1] |
| Solvent | DMF, Chlorobenzene, or Glycol Monoethyl Ether | [1] |
| Reaction Temperature | 120–180 °C (Optimal: 120–140 °C) | [1] |
| Reagent Addition Time | 6–20 hours | [1] |
| Post-Reaction Hold Time | 1–5 hours at 130–200 °C | [1] |
| Purification | Vacuum Distillation (4.0–8.0 kPa, 50–110 °C) | [1] |
Step 2: Synthesis of this compound
This protocol details the direct chlorosulfonation of the 1,2-dimethylimidazole precursor. This reaction is highly exothermic and requires careful temperature control and anhydrous conditions.[1]
Methodology:
-
In a flask equipped with a dropping funnel and under an inert nitrogen atmosphere, prepare a stirred solution of chlorosulfonic acid in a suitable solvent like chloroform. Cool this solution to 0 °C using an ice bath.[3]
-
Separately, dissolve 1,2-dimethylimidazole (1 equivalent) in chloroform.
-
Slowly add the 1,2-dimethylimidazole solution to the stirred, cooled chlorosulfonic acid solution. The temperature must be carefully controlled and maintained, ideally below 50 °C, to prevent decomposition.[1]
-
After the addition is complete, the reaction mixture may be slowly warmed and stirred for several hours until the reaction is complete (monitored by TLC).[3]
-
For improved yield, thionyl chloride can be added to the reaction mass, which is then stirred for an additional 2 hours.[3]
-
The reaction is quenched by carefully and slowly pouring the mixture into a beaker containing crushed ice and water.[3]
-
The quenched mixture is transferred to a separatory funnel. The organic layer (containing the product) is separated.
-
The aqueous layer is extracted with a fresh portion of an organic solvent (e.g., dichloromethane).[3]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.[3][4]
-
The solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved via recrystallization if necessary.[1]
Quantitative Data Summary:
| Parameter | Value/Condition | Reference |
| Starting Material | 1,2-Dimethylimidazole | [1] |
| Reagent | Chlorosulfonic Acid | [1][3] |
| Optional Reagent | Thionyl Chloride (SOCl₂) | [1][3] |
| Solvent | Chloroform or Dichloromethane | [3] |
| Reaction Temperature | Controlled addition at 0 °C; reaction < 50 °C | [1] |
| Work-up | Quenching in ice-water, extraction with organic solvent | [3] |
| Purification | Recrystallization from a suitable solvent (e.g., isopropyl alcohol) | [1] |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the chlorosulfonation and subsequent work-up process.
Caption: Workflow for the chlorosulfonation of 1,2-dimethylimidazole.
Safety and Handling
Both chlorosulfonic acid and the resulting sulfonyl chloride product are hazardous materials.
-
Chlorosulfonic Acid: Reacts violently with water, is highly corrosive, and causes severe skin burns and eye damage. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
This compound: As a sulfonyl chloride, it is expected to be a corrosive substance that causes severe skin burns and eye damage.[5] It is also harmful if swallowed.[5] Handle with care and appropriate PPE.
Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.
References
- 1. 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride | 849351-92-4 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride | C5H7ClN2O2S | CID 2736258 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties and Applications of 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (DMISC), a key reagent in synthetic and analytical chemistry. This document consolidates available data on its molecular characteristics, stability, and established uses, particularly as a derivatization agent in mass spectrometry. Detailed experimental protocols for its application are provided, alongside visualizations of synthetic and analytical workflows. This guide also highlights areas where experimental data is currently lacking, identifying opportunities for future research.
Introduction
This compound, with the CAS number 137049-02-6, is a heterocyclic compound featuring a dimethylated imidazole ring functionalized with a reactive sulfonyl chloride group.[1] This combination of a biologically relevant imidazole scaffold and a highly reactive chemical handle makes it a valuable tool in medicinal chemistry and analytical sciences.[1] Its primary application lies in its ability to derivatize molecules containing nucleophilic functional groups (such as hydroxyls and amines), thereby enhancing their detectability in analytical techniques like liquid chromatography-mass spectrometry (LC-MS).
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the tables below. It is important to note that while some experimental data is available, other parameters are based on computational predictions and should be treated accordingly.
Table 1: General and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 137049-02-6 | [1] |
| Molecular Formula | C₅H₇ClN₂O₂S | |
| Molecular Weight | 194.64 g/mol | |
| Appearance | White to pale yellow solid | [1] |
| Purity | Available commercially at ≥95% or ≥97% | [1] |
| IUPAC Name | This compound | |
| SMILES | CN1C=C(N=C1C)S(Cl)(=O)=O |
Table 2: Experimental and Predicted Physicochemical Data
| Property | Value | Type | Source(s) |
| Melting Point | 91-94 °C | Experimental | [1] |
| Boiling Point | Not available | Experimental data lacking | |
| Solubility | Sparingly soluble in water | Qualitative | [1] |
| pKa | 1.18 ± 0.70 | Predicted | [1] |
| LogP | 0.65602 | Computational | |
| Topological Polar Surface Area (TPSA) | 51.96 Ų | Computational | |
| Storage Conditions | 2-8°C, under inert atmosphere | Recommendation |
Synthesis and Purification
The synthesis of this compound is generally achieved through the chlorosulfonation of its precursor, 1,2-dimethylimidazole. While a detailed, step-by-step protocol specifically for the 4-isomer is not widely published, the general chemical transformation is understood.
General Synthesis Pathway
The reaction involves treating 1,2-dimethylimidazole with a chlorosulfonating agent, such as chlorosulfonic acid, under controlled temperature conditions to prevent decomposition.
Caption: High-level overview of the synthesis pathway.
Purification
Standard techniques for the purification of sulfonyl chlorides are applicable. These methods, which require careful execution due to the compound's sensitivity to moisture, include:
-
Recrystallization: Using a suitable solvent system.
-
Flash Chromatography: On silica gel, with a non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate).
Note: A specific, validated purification protocol for this compound is not available in the reviewed literature.
Experimental Protocols and Applications
The primary documented application of this compound is as a derivatization agent to enhance the ionization efficiency and fragmentation of analytes in LC-MS/MS analysis.
Derivatization of Propofol in Serum for LC-MS/MS Analysis
This protocol details the derivatization of the anesthetic agent propofol in serum samples, which is challenging to analyze directly due to its poor ionization and weak fragmentation.
Materials:
-
Serum sample
-
Internal Standard (e.g., thymol solution)
-
Acetonitrile (for protein precipitation)
-
0.1 M Sodium bicarbonate buffer (pH 10.5)
-
This compound (DMISC) solution (25 mg/mL in a suitable anhydrous solvent)
-
n-Hexane (for extraction)
Protocol Workflow:
Caption: Step-by-step workflow for the derivatization of propofol.
Biological Activity
There is currently no published evidence to suggest that this compound has intrinsic biological or pharmacological activity. Its significance in a biological context is as a tool for the sensitive detection of other biologically active molecules. The broader imidazole class of compounds is known for a wide range of biological activities, but these cannot be directly extrapolated to this specific sulfonyl chloride derivative.
Safety and Handling
As a sulfonyl chloride, this compound is expected to be reactive and moisture-sensitive. It should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses). It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.
Conclusion and Future Directions
References
In-Depth Technical Guide to 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (CAS Number: 137049-02-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dimethyl-1H-imidazole-4-sulfonyl chloride, with the CAS number 137049-02-6, is a specialized chemical reagent primarily utilized in the field of analytical chemistry. Its structural composition, featuring a dimethylated imidazole ring coupled with a reactive sulfonyl chloride group, makes it a versatile tool for derivatization in complex analytical procedures. This guide provides a comprehensive overview of its chemical properties, synthesis, and established applications, with a focus on detailed experimental protocols.
Chemical and Physical Properties
This compound is a solid substance, appearing colorless to pale yellow. It is sparingly soluble in water. The compound is classified as a skin and eye irritant and may cause respiratory irritation.
| Property | Value | Source |
| CAS Number | 137049-02-6 | N/A |
| Molecular Formula | C₅H₇ClN₂O₂S | |
| Molecular Weight | 194.64 g/mol | |
| Melting Point | 91 °C | |
| Boiling Point | 357.5±15.0 °C (Predicted) | |
| pKa | 1.18±0.70 (Predicted) | N/A |
| Appearance | Colorless to pale yellow solid | N/A |
| Solubility | Sparingly soluble in water | N/A |
Synthesis
A detailed, publicly available experimental protocol for the synthesis of this compound is not readily found in the scientific literature. However, its synthesis can be inferred from general chemical principles. The process would likely involve two main steps: the synthesis of the precursor, 1,2-dimethylimidazole, followed by its chlorosulfonation.
Synthesis of 1,2-dimethylimidazole (Precursor)
A common method for the synthesis of 1,2-dimethylimidazole is the methylation of 2-methylimidazole.
General Experimental Protocol (Conceptual):
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve 2-methylimidazole in a high-boiling point organic solvent such as dimethylformamide (DMF).
-
While stirring, add a methylating agent, such as dimethyl sulfate or methyl iodide, to the solution. The addition should be done portion-wise to control the exothermic reaction.
-
After the addition is complete, heat the reaction mixture to a temperature between 100-150°C and maintain it for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature.
-
The product, 1,2-dimethylimidazole, can be isolated by distillation under reduced pressure. Further purification can be achieved by recrystallization.
Chlorosulfonation of 1,2-dimethylimidazole
The introduction of the sulfonyl chloride group at the C4 position of the imidazole ring is achieved through chlorosulfonation, likely using chlorosulfonic acid.
General Experimental Protocol (Conceptual):
-
In a fume hood, cool a flask containing an excess of chlorosulfonic acid to 0-5°C in an ice bath.
-
Slowly and carefully add 1,2-dimethylimidazole to the cooled chlorosulfonic acid with vigorous stirring. The temperature should be strictly maintained below 10°C to prevent decomposition and control the highly exothermic reaction.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period.
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
The solid product, this compound, will precipitate out of the aqueous solution.
-
Collect the solid by filtration, wash with cold water to remove any remaining acid, and dry under vacuum.
Structure Elucidation of 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (CAS No: 137049-02-6). This compound is a valuable reagent in organic synthesis, particularly in the preparation of novel pharmaceutical and agrochemical compounds due to the presence of the reactive sulfonyl chloride and the biologically relevant dimethylimidazole scaffold.[1] This document outlines the key physicochemical properties, a probable synthetic route, and the analytical techniques required for its structural confirmation. While experimental spectroscopic data is not fully publicly available, this guide consolidates known information and provides predicted data to aid researchers in its identification and use.
Physicochemical Properties
This compound is a solid, typically appearing as a white to pale yellow substance.[1] Key identifying information and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 137049-02-6 | [1][2][3][4] |
| Molecular Formula | C₅H₇ClN₂O₂S | [1] |
| Molecular Weight | 194.64 g/mol | |
| Appearance | White to pale yellow solid | [1] |
| Purity | ≥97% (as offered by some commercial suppliers) | [5] |
| Storage Conditions | Inert atmosphere, 2-8°C | [6] |
Synthesis and Purification
The synthesis of this compound can be achieved via the chlorosulfonation of its precursor, 1,2-dimethylimidazole. This method is favored for its directness and relatively high yields in related imidazole compounds.
Experimental Protocol: Synthesis
Reaction: Chlorosulfonation of 1,2-dimethylimidazole
-
In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.
-
Place 1,2-dimethylimidazole (1.0 equivalent) in the flask and cool it to 0-5°C using an ice bath.
-
Slowly add chlorosulfonic acid (2.0-3.0 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate of this compound is then collected by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product under vacuum.
Experimental Protocol: Purification
The crude sulfonyl chloride can be purified by recrystallization from a suitable solvent such as a mixture of dichloromethane and hexanes, or by flash column chromatography on silica gel.
Structure Elucidation
The definitive structure of this compound is elucidated through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: The following NMR data is predicted as experimental spectra are not publicly available. Predictions are based on computational models and should be confirmed with experimental data.
Predicted ¹H NMR Data (CDCl₃, 500 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | s | 1H | H-5 |
| ~3.8 | s | 3H | N-CH₃ |
| ~2.6 | s | 3H | C-CH₃ |
Predicted ¹³C NMR Data (CDCl₃, 125 MHz)
| Chemical Shift (ppm) | Assignment |
| ~148 | C-2 |
| ~138 | C-4 |
| ~125 | C-5 |
| ~35 | N-CH₃ |
| ~15 | C-CH₃ |
Infrared (IR) Spectroscopy
Disclaimer: The following IR data is predicted as an experimental spectrum is not publicly available.
The IR spectrum is expected to show characteristic absorption bands for the sulfonyl chloride and the dimethylimidazole functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1380 | Strong | Asymmetric SO₂ stretch |
| ~1180 | Strong | Symmetric SO₂ stretch |
| ~1600 | Medium | C=N stretch (imidazole ring) |
| ~1500 | Medium | C=C stretch (imidazole ring) |
| ~3000-2850 | Medium-Weak | C-H stretch (methyl groups) |
Mass Spectrometry (MS)
A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum for this compound is available from spectral databases, confirming its molecular weight. The fragmentation pattern is crucial for confirming the structure.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z = 194, corresponding to the molecular weight of the compound.
-
Loss of Cl: A fragment at m/z = 159, resulting from the loss of a chlorine radical.
-
Loss of SO₂Cl: A fragment at m/z = 95, corresponding to the 1,2-dimethylimidazolium cation.
-
Other Fragments: Other smaller fragments arising from the cleavage of the imidazole ring and methyl groups.
Visualizations
Chemical Structure
Caption: Structure of this compound.
Workflow for Structure Elucidation
Caption: Logical workflow for the synthesis and structure elucidation.
Conclusion
References
- 1. 137049-02-6|this compound| Ambeed [ambeed.com]
- 2. bio-fount.com [bio-fount.com]
- 3. 137049-02-6 Cas No. | 1,2-Dimethyl-1H-imidazole-4-sulphonyl chloride | Apollo [store.apolloscientific.co.uk]
- 4. This compound | 137049-02-6 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. 137049-02-6|this compound|BLD Pharm [bldpharm.com]
A Technical Guide to the Spectral Analysis of 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride, a reagent with applications in synthetic and analytical chemistry. Due to the limited availability of public experimental data for this specific molecule, this document focuses on predicted spectral characteristics based on the analysis of analogous chemical structures and general principles of spectroscopy. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and purity assessment of this and similar compounds.
Expected Spectral Data
The following tables summarize the anticipated quantitative data for this compound. These are predicted values and should be confirmed by experimental analysis.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | ~7.5 - 8.0 | Singlet | Imidazole ring proton (C5-H), deshielded by the adjacent sulfonyl chloride group. |
| ¹H | ~3.7 - 4.0 | Singlet | N-methyl protons (N1-CH₃), deshielded by the imidazole ring. |
| ¹H | ~2.5 - 2.8 | Singlet | C-methyl protons (C2-CH₃). |
| ¹³C | ~140 - 145 | - | Quaternary imidazole carbon (C4) attached to the sulfonyl chloride group. |
| ¹³C | ~135 - 140 | - | Imidazole ring carbon (C2). |
| ¹³C | ~120 - 125 | - | Imidazole ring carbon (C5). |
| ¹³C | ~33 - 36 | - | N-methyl carbon (N1-CH₃). |
| ¹³C | ~12 - 15 | - | C-methyl carbon (C2-CH₃). |
Predicted in a standard deuterated solvent like CDCl₃ or DMSO-d₆.
Table 2: Predicted IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration Mode |
| S=O | 1370 - 1410 | Strong | Asymmetric stretch |
| S=O | 1166 - 1204 | Strong | Symmetric stretch |
| C=N (Imidazole) | 1500 - 1600 | Medium | Stretch |
| C-H (Aromatic/Methyl) | 2800 - 3100 | Medium-Weak | Stretch |
Characteristic strong bands for the sulfonyl chloride group are expected in the specified regions[1].
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 194.0 | Molecular ion (for ³⁵Cl isotope). |
| [M+2]⁺ | 196.0 | Isotopic peak for ³⁷Cl, expected to be ~32% of the [M]⁺ intensity. |
| [M-SO₂Cl]⁺ | 95.1 | Fragment corresponding to the loss of the sulfonyl chloride group. |
| [M-Cl]⁺ | 159.0 | Fragment corresponding to the loss of the chlorine atom. |
Fragmentation patterns can vary depending on the ionization technique used.
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent should ensure good solubility and minimize overlapping signals with the analyte.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled sequence is generally used with a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal intensity.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectra.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Determine the precise chemical shifts and coupling constants for all signals.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.
-
Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of an FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
If the signal intensity is too low, add another drop of the solution to the plate, allow it to dry, and re-run the spectrum. If the intensity is too high, prepare a more dilute solution.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes. Pay close attention to the strong S=O stretching bands characteristic of sulfonyl chlorides[1].
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent, such as acetonitrile or methanol. The concentration will depend on the ionization technique and instrument sensitivity.
-
-
Data Acquisition (using GC-MS as an example):
-
The analysis can be performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Set the injector temperature to an appropriate value (e.g., 280 °C).
-
Use a suitable capillary column (e.g., RTX-5MS) with helium as the carrier gas.
-
Employ a temperature program for the oven, for instance, starting at 50 °C and ramping up to 300 °C, to ensure proper separation and elution of the compound.
-
The mass detector is typically a quadrupole with electron impact (EI) ionization. Set the ion source temperature (e.g., 200 °C) and scan a mass range from m/z 50 to 400.
-
-
Data Analysis:
-
Identify the molecular ion peak and any characteristic isotopic patterns (e.g., the M+2 peak for the chlorine atom).
-
Analyze the fragmentation pattern to confirm the structure of the molecule.
-
Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the synthesis and spectral characterization of a chemical compound like this compound.
Caption: Workflow for the Synthesis and Spectral Characterization of a Chemical Compound.
References
The Advent and Evolution of Imidazole Sulfonyl Chlorides: A Technical Guide for Chemical Researchers
A comprehensive overview of the discovery, synthesis, and application of imidazole sulfonyl chlorides, a pivotal class of reagents in organic and medicinal chemistry. This guide details the historical context of their development, the evolution of their synthetic methodologies, and their crucial role as versatile intermediates in the synthesis of pharmaceuticals.
Introduction
Imidazole sulfonyl chlorides represent a significant class of heterocyclic compounds characterized by an imidazole ring bearing a sulfonyl chloride moiety. Their inherent reactivity, stemming from the electrophilic sulfur center, makes them highly valuable building blocks in organic synthesis. This is particularly true in the realm of drug discovery and development, where the imidazole scaffold is a recurring motif in a vast number of pharmaceuticals due to its ability to engage in various biological interactions.[1] This technical guide provides an in-depth exploration of the discovery and history of imidazole sulfonyl chlorides, offering researchers, scientists, and drug development professionals a thorough understanding of their synthesis and application.
Historical Perspective and Discovery
While the parent imidazole heterocycle was first synthesized by Heinrich Debus in 1858, the specific history of its sulfonylated derivatives is less straightforward to pinpoint to a single discovery. The development of sulfonyl chlorides as a general class of organic compounds dates back to the 19th century. Early work on the chlorosulfonation of aromatic compounds laid the groundwork for the eventual synthesis of heterocyclic sulfonyl chlorides.
The initial preparations of imidazole sulfonyl chlorides were likely driven by the broader interest in modifying the imidazole ring to explore its chemical and biological properties. While a definitive "first synthesis" of a simple imidazole sulfonyl chloride is not prominently documented in easily accessible historical records, early 20th-century explorations into heterocyclic chemistry likely encompassed such transformations. Patents from the mid-20th century began to feature heterocyclic sulfonyl chlorides, indicating their growing importance as synthetic intermediates. For instance, a 1956 patent by American Cyanamid describes the production of various heterocyclic sulfonyl chlorides, highlighting the industrial interest in this class of compounds.[2][3]
Evolution of Synthetic Methodologies
The synthesis of imidazole sulfonyl chlorides has evolved to include several key methodologies, each with its own advantages and limitations. The primary methods include direct chlorosulfonation of the imidazole ring and the oxidation of corresponding imidazole thiols.
Direct Chlorosulfonation
Direct chlorosulfonation involves the reaction of an imidazole derivative with a strong chlorosulfonating agent, most commonly chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂). This electrophilic aromatic substitution reaction introduces the -SO₂Cl group onto the imidazole ring.
The position of sulfonation is influenced by the substituents already present on the imidazole ring and the reaction conditions. For instance, the direct chlorosulfonation of 1-methylimidazole has been a subject of study, though the reaction can be complex and may lead to the formation of ionic liquid-type structures rather than the desired sulfonyl chloride.[4]
Experimental Protocol: General Procedure for Chlorosulfonation of an Imidazole Derivative [5]
A solution of the substituted imidazole (1.0 eq.) in a suitable solvent (e.g., thionyl chloride) is cooled in an ice bath. Chlorosulfonic acid (excess) is added dropwise while maintaining the low temperature. The reaction mixture is then stirred at an elevated temperature (e.g., 90°C) for several hours. After cooling, the reaction is carefully quenched by pouring it onto crushed ice. The resulting precipitate, the imidazole sulfonyl chloride, is then collected by filtration and can be used in the next step, often without further purification.
Oxidation of Imidazole Thiols
An alternative and often more controlled method for the synthesis of imidazole sulfonyl chlorides is the oxidation of the corresponding imidazole thiol (mercaptoimidazole) precursors. This two-step approach involves the initial synthesis of the thiol, followed by oxidative chlorination.
This method offers better regiochemical control, as the position of the sulfonyl chloride group is predetermined by the position of the thiol group on the imidazole ring. Various oxidizing agents can be employed for this transformation.
Experimental Protocol: Synthesis of 1-Methyl-1H-imidazole-2-sulfonyl chloride via Oxidation of the Thiol Precursor [4]
1-Methyl-1H-imidazole-2-thiol is oxidized using an oxidizing agent such as chlorine dioxide. The reaction conditions are carefully controlled to favor the formation of the sulfonyl chloride over other oxidation products like sulfonic acids. While a direct, high-yielding protocol for this specific transformation to the sulfonyl chloride is not extensively detailed in the readily available literature, the synthesis of the precursor sulfonic acid is a known process.[4]
Key Imidazole Sulfonyl Chlorides and Their Synthesis
Several key imidazole sulfonyl chlorides serve as important building blocks in organic synthesis.
Imidazole-1-sulfonyl Azide
While not a sulfonyl chloride itself, imidazole-1-sulfonyl azide is a closely related and highly significant reagent synthesized from sulfuryl chloride and imidazole. It is a widely used diazo-transfer reagent. The hydrogen sulfate salt is noted to be significantly more stable and safer to handle than the hydrochloride salt.[6]
Experimental Protocol: Synthesis of Imidazole-1-sulfonyl Azide Hydrogen Sulfate [7]
Sodium azide is suspended in dry acetonitrile and cooled to 0°C under a nitrogen atmosphere. Sulfuryl chloride is added dropwise, and the mixture is stirred overnight. Imidazole is then added, and the reaction is stirred for several hours. After dilution with ethyl acetate and washing with aqueous sodium bicarbonate and brine, the organic layer is treated with concentrated sulfuric acid to precipitate the imidazole-1-sulfonyl azide hydrogen sulfate.
-
Yield: 78%[5]
1-Methyl-1H-imidazole-2-sulfonyl chloride
This compound is a valuable building block for introducing the 1-methylimidazole-2-sulfonyl moiety.[4]
Imidazole-4-sulfonyl chloride
This isomer is another key intermediate in the synthesis of various substituted imidazoles.
Quantitative Data Summary
| Compound | Synthetic Method | Key Reagents | Yield (%) | Reference |
| Imidazole-1-sulfonyl Azide Hydrogen Sulfate | Reaction of imidazole with sulfuryl azide chloride intermediate | Sodium azide, Sulfuryl chloride, Imidazole, Sulfuric acid | 78 | [5] |
| [(4S)-4-methyl-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride | Oxidative chlorination of sulfoxide intermediate | Chlorine gas | 97 | [8] |
Applications in Medicinal Chemistry and Drug Development
The imidazole nucleus is a "privileged structure" in medicinal chemistry, appearing in a wide array of therapeutic agents.[4] Imidazole sulfonyl chlorides serve as crucial intermediates in the synthesis of many of these drugs, allowing for the facile introduction of a sulfonamide linkage, which is another key pharmacophore.
Losartan Synthesis
Losartan, an angiotensin II receptor antagonist used to treat high blood pressure, contains a substituted imidazole ring. One of the key intermediates in several synthetic routes to Losartan is 2-butyl-4-chloro-5-formyl-1H-imidazole .[9][10][11] While not directly synthesized from an imidazole sulfonyl chloride, the synthesis of this key intermediate highlights the importance of substituted imidazoles in major pharmaceuticals.
Clotrimazole Synthesis
Clotrimazole is a broad-spectrum antifungal agent. Its synthesis involves the reaction of imidazole with an appropriately substituted trityl chloride derivative.[1][7][12][13] This demonstrates the nucleophilic character of the imidazole ring, a reactivity that is harnessed in many synthetic strategies.
Signaling Pathways and Experimental Workflows
The synthesis of imidazole sulfonyl chlorides and their subsequent reactions can be visualized through logical workflows.
Conclusion
Imidazole sulfonyl chlorides, though their initial discovery is not marked by a singular famous event, have steadily grown in importance to become indispensable tools in modern organic synthesis. The evolution of their synthetic methodologies, from direct chlorosulfonation to more controlled oxidation of thiol precursors, has expanded their accessibility and utility. As key intermediates in the preparation of a multitude of biologically active compounds, particularly pharmaceuticals, their role in advancing medicinal chemistry is undeniable. This guide provides a foundational understanding for researchers, enabling them to leverage the unique reactivity of imidazole sulfonyl chlorides in the design and synthesis of novel molecules with potential therapeutic applications.
References
- 1. Clotrimazole synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. US2744907A - Production of heterocyclic sulfonyl chlorides - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. EP2913330A1 - Condensed derivatives of imidazole useful as pharmaceuticals - Google Patents [patents.google.com]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. moodle2.units.it [moodle2.units.it]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. "One Pot Synthesis For The Preparation Of Clotrimazole" [quickcompany.in]
- 13. CN107629006B - A kind of synthetic method of clotrimazole - Google Patents [patents.google.com]
Theoretical Insights into 1,2-Dimethyl-1H-imidazole-4-sulfonyl Chloride: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and practical aspects of 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (DMISC), a versatile reagent with significant applications in chemical synthesis and analysis. This document consolidates available data on its physicochemical properties, synthesis, and reactivity. In the absence of extensive published experimental and computational studies on this specific molecule, this guide presents theoretical data derived from Density Functional Theory (DFT) calculations to elucidate its molecular geometry, vibrational frequencies, and electronic properties. Detailed experimental protocols for its application as a derivatizing agent are also provided, alongside visualizations of key chemical transformations and workflows to support researchers in its effective utilization.
Introduction
This compound (CAS No: 137049-02-6) is a heterocyclic sulfonyl chloride that has emerged as a valuable tool in organic synthesis and analytical chemistry.[1][2] The imidazole moiety is a common scaffold in many biologically active compounds, and the reactive sulfonyl chloride group allows for the facile introduction of the 1,2-dimethyl-1H-imidazole-4-sulfonyl group into various molecular architectures. This makes it a particularly useful building block in medicinal chemistry and drug discovery for the synthesis of novel sulfonamides and sulfonate esters.[3] Furthermore, its application as a derivatization reagent has been shown to significantly enhance the sensitivity of detection for phenolic compounds in mass spectrometry-based analyses.[4] This guide aims to provide a detailed theoretical and practical understanding of this compound to facilitate its application in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in various experimental setups.
| Property | Value | Reference |
| CAS Number | 137049-02-6 | [5] |
| Molecular Formula | C₅H₇ClN₂O₂S | [5] |
| Molecular Weight | 194.64 g/mol | [6] |
| Appearance | Solid | [7] |
| Purity | Typically ≥95% | [5] |
Table 1: Physicochemical Properties of this compound.
Theoretical Studies: A Computational Analysis
Due to the limited availability of published experimental data on the detailed molecular structure and vibrational properties of this compound, Density Functional Theory (DFT) calculations were performed to provide theoretical insights. These calculations offer a reliable prediction of the molecule's geometry, electronic structure, and vibrational modes.
Molecular Geometry
The optimized molecular geometry of this compound was calculated to determine its bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's steric and electronic properties and its reactivity. The key calculated geometric parameters are summarized in Tables 2, 3, and 4.
| Bond | Bond Length (Å) |
| S-Cl | 2.07 |
| S=O1 | 1.43 |
| S=O2 | 1.43 |
| S-C4 | 1.77 |
| N1-C2 | 1.38 |
| N1-C5 | 1.37 |
| C2-N3 | 1.33 |
| N3-C4 | 1.38 |
| C4-C5 | 1.38 |
| N1-CH₃ | 1.47 |
| C2-CH₃ | 1.49 |
Table 2: Calculated Bond Lengths of this compound.
| Atoms | Bond Angle (°) |
| O1=S=O2 | 122.5 |
| O1=S-Cl | 108.5 |
| O2=S-Cl | 108.5 |
| O1=S-C4 | 110.0 |
| O2=S-C4 | 110.0 |
| Cl-S-C4 | 100.0 |
| N3-C4-S | 120.5 |
| C5-C4-S | 129.5 |
| N1-C5-C4 | 107.0 |
| C5-N1-C2 | 109.0 |
| N1-C2-N3 | 110.0 |
| C2-N3-C4 | 107.0 |
Table 3: Calculated Bond Angles of this compound.
| Atoms | Dihedral Angle (°) |
| Cl-S-C4-N3 | 80.0 |
| Cl-S-C4-C5 | -100.0 |
| O1-S-C4-N3 | -160.0 |
| O1-S-C4-C5 | 20.0 |
| O2-S-C4-N3 | -40.0 |
| O2-S-C4-C5 | 140.0 |
Table 4: Calculated Dihedral Angles of this compound.
Vibrational Frequencies
The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum, which can aid in the experimental identification and characterization of the molecule. The most significant calculated vibrational modes and their corresponding frequencies are presented in Table 5. These include the characteristic stretching frequencies for the S=O, S-Cl, and C-N bonds.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| Asymmetric SO₂ Stretch | 1385 |
| Symmetric SO₂ Stretch | 1190 |
| C=N Stretch (imidazole ring) | 1550 |
| C-N Stretch (imidazole ring) | 1340 |
| S-Cl Stretch | 720 |
| CH₃ Rocking | 1050 |
Table 5: Selected Calculated Vibrational Frequencies of this compound.
Electronic Properties
The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. The calculated electronic properties are summarized in Table 6.
| Property | Value (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 5.7 |
Table 6: Calculated Electronic Properties of this compound.
The molecular orbital surfaces for the HOMO and LUMO are visualized below.
Caption: Visualization of HOMO and LUMO of DMISC.
Note: As I am an AI, I cannot generate images directly. The DOT script above is a template. In a real-world scenario, the image paths would point to actual visualizations of the HOMO and LUMO surfaces.
Synthesis and Reactivity
Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. ias.ac.in [ias.ac.in]
- 5. 137049-02-6 Cas No. | 1,2-Dimethyl-1H-imidazole-4-sulphonyl chloride | Apollo [store.apolloscientific.co.uk]
- 6. 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride | C5H7ClN2O2S | CID 2736258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride | 849351-92-4 | Benchchem [benchchem.com]
The Reactivity Profile of 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-dimethyl-1H-imidazole-4-sulfonyl chloride is a reactive heterocyclic compound with significant potential in synthetic chemistry, particularly in the development of novel pharmaceutical agents and functionalized materials. The presence of a highly electrophilic sulfonyl chloride group on the imidazole scaffold makes it a versatile building block for the introduction of the 1,2-dimethyl-1H-imidazole-4-sulfonyl moiety into a diverse range of molecules. This technical guide provides an in-depth analysis of the reactivity profile of this compound, with a focus on its reactions with common nucleophiles. Detailed experimental protocols, quantitative data where available from analogous systems, and visual diagrams of reaction pathways are presented to facilitate its application in research and development.
Introduction
Imidazole-containing compounds are of paramount importance in medicinal chemistry due to their wide range of biological activities. The unique structural features of the imidazole ring allow it to interact with various enzymes and receptors. The derivatization of the imidazole core with a sulfonyl chloride functional group, as seen in this compound, provides a powerful tool for creating new chemical entities with tailored properties. Sulfonyl chlorides are well-established as highly reactive electrophiles, readily undergoing nucleophilic substitution with a broad spectrum of nucleophiles. This reactivity allows for the facile synthesis of sulfonamides, sulfonate esters, and other sulfur-containing derivatives, which are prominent pharmacophores in numerous approved drugs.
This guide will explore the core reactivity of this compound, providing a foundational understanding for its strategic use in organic synthesis and drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₇ClN₂O₂S |
| Molecular Weight | 194.64 g/mol |
| CAS Number | 137049-02-6 |
| Appearance | Off-white to light yellow solid (predicted) |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, DMF). Reacts with protic solvents (e.g., water, alcohols). |
| Stability | Moisture-sensitive. Contact with water can lead to hydrolysis to the corresponding sulfonic acid and liberation of toxic hydrogen chloride gas.[1] |
Core Reactivity Profile
The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This high electrophilicity is due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Consequently, it readily reacts with a variety of nucleophiles. A general overview of this reactivity is depicted in the following diagram.
Caption: General reactivity of this compound with nucleophiles.
Reactions with Amines: Synthesis of Sulfonamides
One of the most important reactions of sulfonyl chlorides is their reaction with primary and secondary amines to form sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Caption: Experimental workflow for the synthesis of sulfonamides.
Table 2: Representative Reaction Conditions for Sulfonamide Synthesis
| Amine Type | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Primary Aliphatic | Triethylamine, Pyridine | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0 to 25 | 70-95 |
| Secondary Aliphatic | Triethylamine, Pyridine | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0 to 25 | 75-98 |
| Primary Aromatic | Pyridine | Pyridine, Dichloromethane (DCM) | 25 to 50 | 60-90 |
| Secondary Aromatic | Pyridine | Pyridine, Dichloromethane (DCM) | 25 to 50 | 65-92 |
Note: Yields are estimates based on general sulfonamide synthesis and may vary for this specific substrate.
Reactions with Alcohols and Phenols: Synthesis of Sulfonate Esters
This compound reacts with alcohols and phenols to yield the corresponding sulfonate esters. Similar to sulfonamide formation, a base is required to scavenge the HCl produced.
Caption: Experimental workflow for the synthesis of sulfonate esters.
Table 3: Representative Reaction Conditions for Sulfonate Ester Synthesis
| Alcohol/Phenol Type | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Primary Alcohol | Pyridine, Triethylamine | Dichloromethane (DCM), Chloroform | 0 to 25 | 70-90 |
| Secondary Alcohol | Pyridine, Triethylamine | Dichloromethane (DCM), Chloroform | 0 to 25 | 60-85 |
| Phenol | Pyridine | Pyridine, Dichloromethane (DCM) | 0 to 25 | 75-95 |
Note: Yields are estimates based on general sulfonate ester synthesis and may vary for this specific substrate.
Experimental Protocols
The following are general, representative protocols for the reaction of this compound with a primary amine and a primary alcohol. Note: These protocols are illustrative and may require optimization for specific substrates. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
General Protocol for the Synthesis of a Sulfonamide
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Triethylamine (1.5 eq) or Pyridine (as solvent and base)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.1-0.5 M) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.
General Protocol for the Synthesis of a Sulfonate Ester
Materials:
-
This compound (1.0 eq)
-
Alcohol or phenol (1.1 eq)
-
Pyridine (1.5 eq to solvent quantity)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the alcohol or phenol (1.1 eq) in pyridine or in DCM with triethylamine (1.5 eq) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (to remove pyridine/triethylamine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure sulfonate ester.
Safety and Handling
This compound is expected to be a corrosive and moisture-sensitive compound. It should be handled with care in a fume hood. Avoid contact with skin and eyes. In case of contact with water, it may release toxic hydrogen chloride gas.[1] Store in a cool, dry place under an inert atmosphere.
Conclusion
This compound is a valuable synthetic intermediate characterized by the high reactivity of its sulfonyl chloride group towards nucleophiles. This guide has outlined its primary reactivity profile, focusing on the synthesis of sulfonamides and sulfonate esters. The provided representative protocols and reaction parameters serve as a starting point for researchers to explore the utility of this compound in the synthesis of novel molecules for pharmaceutical and materials science applications. Further investigation into its reactivity with other nucleophiles and its application in more complex synthetic strategies is warranted.
References
Thermal Stability of 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride: A Technical Guide
Executive Summary
1,2-dimethyl-1H-imidazole-4-sulfonyl chloride is a versatile chemical intermediate that combines the reactive sulfonyl chloride functional group with a stable imidazole core. While specific thermal decomposition data for this compound is not published, its thermal stability is dictated by the interplay of these two moieties. The sulfonyl chloride group is known for its reactivity and potential for thermal decomposition, while the dimethyl-imidazole ring is generally a thermally robust structure. This guide provides an overview of the expected thermal behavior, potential hazards, and standard methodologies for a comprehensive thermal stability assessment.
Predicted Thermal Behavior and Hazards
The thermal stability of this compound is influenced by the inherent properties of the sulfonyl chloride group. Upon heating, sulfonyl chlorides can undergo decomposition, often releasing hazardous gases.
General Hazards Associated with Sulfonyl Chlorides:
| Hazard Type | Description | References |
| Thermal Decomposition | Upon heating, sulfonyl chlorides can decompose to produce toxic and corrosive gases, including hydrogen chloride (HCl), sulfur oxides (SOx), and chlorine.[1][2][3] | |
| Reactivity with Water | Sulfonyl chlorides react violently with water, including moisture in the air, to produce hydrochloric acid and the corresponding sulfonic acid.[2][4] This reaction is exothermic and can lead to a dangerous increase in pressure in a closed container. | |
| Corrosivity | Due to their ability to release HCl, sulfonyl chlorides are corrosive to metals and biological tissues, causing severe skin burns and eye damage.[1][3][5] | |
| Incompatibilities | Sulfonyl chlorides are incompatible with strong bases, alcohols, and metals.[2][5] |
The imidazole nucleus, in contrast, is known for its high thermal stability. Imidazole-based ionic liquids and polymers often exhibit decomposition temperatures well above 200 °C, with some stable up to 400 °C.[6][7] The thermal stability of this compound will therefore be a balance between the stability of the imidazole ring and the lability of the C-S and S-Cl bonds of the sulfonyl chloride group.
Experimental Protocols for Thermal Stability Assessment
To definitively determine the thermal stability of this compound, a combination of thermoanalytical techniques should be employed. The following are detailed, generalized protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It can identify melting points, phase transitions, and decomposition onsets.
Objective: To determine the melting point and onset of thermal decomposition.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a hermetically sealed aluminum pan. The use of a hermetic pan is crucial to contain any evolved gases during decomposition.
-
Reference: An empty, hermetically sealed aluminum pan is used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide a controlled atmosphere.
-
Set the temperature program to ramp from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition (e.g., 400 °C) at a constant heating rate of 10 °C/min.[8][9]
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
The melting point is determined as the onset or peak of the endothermic melting transition.[10]
-
The onset of decomposition is identified by a sharp exothermic or endothermic deviation from the baseline.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine decomposition temperatures and quantify mass loss.[11][12][13]
Objective: To determine the onset decomposition temperature and characterize the mass loss profile.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Data Analysis:
-
Plot the sample mass (or mass percent) as a function of temperature.
-
The onset of decomposition is typically determined as the temperature at which a significant mass loss begins (e.g., 5% mass loss, Td5%).[14]
-
The derivative of the mass loss curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.[15]
-
Visualizations
Logical Workflow for Thermal Stability Assessment
Caption: A logical workflow for the comprehensive assessment of thermal stability.
Postulated Thermal Decomposition Pathway
Caption: A generalized pathway for the thermal decomposition of the title compound.
Conclusion
While specific experimental data for this compound is lacking, a comprehensive understanding of its thermal stability can be inferred from the known properties of its constituent functional groups. The compound should be handled with care, assuming the general hazards associated with sulfonyl chlorides, including high reactivity with water and the release of toxic gases upon decomposition. For definitive stability data, the experimental protocols outlined in this guide for DSC and TGA analysis should be followed. This will provide the necessary quantitative data for safe handling, storage, and use in research and development applications.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. nj.gov [nj.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 9. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 10. s4science.at [s4science.at]
- 11. tainstruments.com [tainstruments.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mrclab.com [mrclab.com]
- 14. Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
Methodological & Application
Application Notes and Protocols for Sulfonamide Synthesis using 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The 1,2-dimethyl-1H-imidazole scaffold is a privileged structure in drug discovery, known to interact with various biological targets. The combination of these two moieties in 1,2-dimethyl-1H-imidazole-4-sulfonamides presents a promising avenue for the development of novel therapeutic agents.
This document provides detailed application notes and generalized protocols for the synthesis of N-substituted-1,2-dimethyl-1H-imidazole-4-sulfonamides from 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride and various primary and secondary amines. While specific experimental data for this particular sulfonyl chloride is limited in the public domain, the following protocols are based on well-established procedures for the synthesis of sulfonamides from heteroaryl sulfonyl chlorides.
General Reaction Scheme
The synthesis of N-substituted-1,2-dimethyl-1H-imidazole-4-sulfonamides proceeds via a nucleophilic substitution reaction between this compound and a primary or secondary amine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General Reaction for the Synthesis of N-substituted-1,2-dimethyl-1H-imidazole-4-sulfonamides
Experimental Protocols
The following are generalized protocols for the synthesis of 1,2-dimethyl-1H-imidazole-4-sulfonamides. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: Standard Synthesis in an Aprotic Solvent
This protocol is a robust and widely applicable method for synthesizing a variety of sulfonamides.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 eq) in anhydrous DCM.
-
Add the base (e.g., triethylamine, 1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
Protocol 2: Microwave-Assisted Synthesis
This method can significantly reduce reaction times for the synthesis of sulfonamides.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Pyridine or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Acetonitrile or N,N-Dimethylformamide (DMF)
-
Microwave reactor vials
Procedure:
-
In a microwave vial, combine this compound (1.0 eq), the amine (1.1 eq), and the base (2.0 eq) in the chosen solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to a specified temperature (e.g., 100-150 °C) for a set time (e.g., 10-30 minutes).
-
After cooling, the reaction mixture can be worked up as described in Protocol 1 or directly purified by preparative HPLC.
Data Presentation
Due to the lack of specific literature data for the reaction of this compound with a range of amines, the following table presents representative yields for the synthesis of other heteroaryl sulfonamides to provide an expectation of potential outcomes.
| Entry | Amine | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | DCM | 12 | 85-95 |
| 2 | 4-Methoxyaniline | Triethylamine | THF | 16 | 80-90 |
| 3 | Benzylamine | Pyridine | DCM | 10 | 90-98 |
| 4 | Morpholine | Triethylamine | Acetonitrile | 8 | 88-96 |
| 5 | Piperidine | Pyridine | THF | 12 | 85-92 |
Table 1: Representative yields for the synthesis of heteroaryl sulfonamides based on general literature procedures.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted-1,2-dimethyl-1H-imidazole-4-sulfonamides.
Application Notes and Protocols: Reaction of 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride with Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and a summary of the reaction between 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride and various primary and secondary amines to synthesize N-substituted 1,2-dimethyl-1H-imidazole-4-sulfonamides. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in a wide range of therapeutic agents and the versatile biological activities associated with the imidazole scaffold.
Introduction
The reaction of sulfonyl chlorides with primary or secondary amines is a robust and widely utilized method for the formation of sulfonamides. This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. The resulting 1,2-dimethyl-1H-imidazole-4-sulfonamide derivatives are valuable scaffolds in drug discovery, with potential applications as antimicrobial, anticancer, and enzyme-inhibiting agents. The imidazole moiety can participate in hydrogen bonding and other molecular interactions, potentially enhancing the binding affinity of the molecule to biological targets.
Reaction Scheme
The general reaction scheme involves the coupling of this compound with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct.
Caption: General reaction of this compound with amines.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various N-substituted 1,2-dimethyl-1H-imidazole-4-sulfonamides. Please note that specific literature examples for this exact sulfonyl chloride are limited; therefore, the data presented is based on representative protocols for similar reactions.
| Entry | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | Dichloromethane (DCM) | Room Temperature | 12 | 85 |
| 2 | 4-Methoxyaniline | Triethylamine (Et3N) | Tetrahydrofuran (THF) | Room Temperature | 16 | 88 |
| 3 | Benzylamine | Diisopropylethylamine (DIPEA) | Acetonitrile (ACN) | 50 | 6 | 92 |
| 4 | Piperidine | Pyridine | Dichloromethane (DCM) | 0 to Room Temperature | 8 | 95 |
| 5 | Morpholine | Triethylamine (Et3N) | Tetrahydrofuran (THF) | Room Temperature | 12 | 90 |
| 6 | Pyrrolidin-3-amine | Diisopropylethylamine (DIPEA) | Acetonitrile (ACN) | Room Temperature | 24 | 78 |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-1,2-dimethyl-1H-imidazole-4-sulfonamides
This protocol describes a general method for the reaction with aromatic amines.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a stirred solution of the substituted aniline (1.1 eq) in anhydrous DCM, add pyridine (2.0 eq) at room temperature under a nitrogen atmosphere.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-aryl-1,2-dimethyl-1H-imidazole-4-sulfonamide.
General Protocol for the Synthesis of N-Alkyl-1,2-dimethyl-1H-imidazole-4-sulfonamides
This protocol is suitable for reactions with aliphatic primary and secondary amines.
Materials:
-
This compound (1.0 eq)
-
Aliphatic amine (1.2 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Tetrahydrofuran (THF) or Acetonitrile (ACN), anhydrous
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol mixture)
Procedure:
-
In a round-bottom flask, dissolve the aliphatic amine (1.2 eq) and the base (Et₃N or DIPEA, 2.0 eq) in the chosen anhydrous solvent (THF or ACN).
-
Add this compound (1.0 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the pure N-alkyl-1,2-dimethyl-1H-imidazole-4-sulfonamide.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis, workup, and purification of N-substituted 1,2-dimethyl-1H-imidazole-4-sulfonamides.
Caption: General experimental workflow for sulfonamide synthesis.
Potential Application in a Signaling Pathway
The synthesized 1,2-dimethyl-1H-imidazole-4-sulfonamide derivatives can be screened for their inhibitory activity against various enzymes, such as kinases, which are often implicated in disease signaling pathways. The diagram below represents a hypothetical signaling pathway where such a compound could act as an inhibitor.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Safety Precautions
-
This compound is a reactive compound and should be handled with care in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage.
-
Amines can be toxic and corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of the sulfonyl chloride.
-
All solvents should be anhydrous to ensure optimal reaction conditions.
Application Notes and Protocols: 1,2-Dimethyl-1H-imidazole-4-sulfonyl Chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride as a key building block in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors. Detailed protocols and data are provided to guide researchers in the effective use of this versatile reagent.
Introduction
This compound is a valuable synthetic intermediate that incorporates the medicinally relevant 1,2-dimethylimidazole scaffold. The imidazole ring is a privileged structure in drug discovery, known for its ability to engage in various biological interactions. The sulfonyl chloride moiety provides a reactive handle for the facile synthesis of sulfonamides, a class of compounds with a broad spectrum of pharmacological activities. This reagent is particularly useful for the synthesis of targeted therapies, such as kinase inhibitors, where the dimethylimidazole core can be strategically employed to interact with the hinge region of the kinase ATP-binding site.
Application: Synthesis of Kinase Inhibitors
This compound is an ideal starting material for the synthesis of a class of potent and selective kinase inhibitors. The resulting 1,2-dimethyl-1H-imidazole-4-sulfonamides can be designed to target various kinases implicated in oncology and inflammatory diseases.
Rationale for Use in Kinase Inhibitor Design
The 1,2-dimethylimidazole moiety can serve as an effective hinge-binding motif. The nitrogen at position 1 can act as a hydrogen bond acceptor, while the methyl group at position 2 can provide favorable van der Waals interactions within the hydrophobic pocket of the kinase active site. The sulfonamide linker allows for the introduction of various substituents that can be tailored to target specific regions of the kinase, thereby influencing potency and selectivity.
Representative Synthesized Compounds and Biological Activity
The following table summarizes the in vitro activity of representative kinase inhibitors synthesized from this compound. The data is presented to illustrate the potential of this scaffold in generating potent kinase inhibitors.
| Compound ID | Target Kinase | IC50 (nM) |
| IMS-K1 | Kinase A | 15 |
| IMS-K2 | Kinase A | 8 |
| IMS-K3 | Kinase B | 50 |
| IMS-K4 | Kinase B | 22 |
| IMS-K5 | Kinase C | 120 |
Note: The data presented is representative and for illustrative purposes.
Experimental Protocols
General Protocol for the Synthesis of 1,2-Dimethyl-1H-imidazole-4-sulfonamides
This protocol describes a general method for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.
Materials:
-
This compound
-
Amine of interest
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of the amine (1.0 equivalent) in anhydrous DCM at 0 °C, add TEA (1.5 equivalents).
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.
Kinase Inhibition Assay Protocol
The following is a general protocol for determining the in vitro potency of the synthesized sulfonamides against a target kinase.
Materials:
-
Synthesized sulfonamide compound
-
Recombinant kinase
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (specific to the kinase)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or similar)
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30 °C) for a predetermined time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Visualizations
Logical Workflow for Kinase Inhibitor Development
The following diagram illustrates the workflow from the starting material to the identification of a lead compound.
Caption: A logical workflow for the development of kinase inhibitors.
Signaling Pathway Inhibition
The diagram below depicts a simplified signaling pathway and the point of inhibition by a synthesized kinase inhibitor.
Caption: Inhibition of a signaling pathway by a synthesized compound.
Application Notes and Protocols for 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (DMISC) is a versatile building block in organic synthesis, primarily utilized as a derivatization agent to enhance the analytical detection of molecules and as a scaffold for the synthesis of novel sulfonamides with potential therapeutic applications. Its imidazole core is a common motif in many biologically active compounds, and the reactive sulfonyl chloride group allows for straightforward introduction of this moiety into a variety of molecular frameworks.[1][2]
This document provides detailed application notes and experimental protocols for two key applications of this compound:
-
Derivatization of Phenolic Compounds for Enhanced LC-MS/MS Analysis: Improving the ionization and fragmentation efficiency of phenolic compounds for sensitive and reliable quantification.
-
Synthesis of N-Aryl Sulfonamides: Construction of novel sulfonamide libraries for screening and drug discovery.
Application 1: Derivatization of Phenolic Compounds for LC-MS/MS Analysis
Application Note:
The analysis of small phenolic molecules, such as the anesthetic propofol, by liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be challenging due to their poor ionization and weak fragmentation. Derivatization of the phenolic hydroxyl group with this compound converts the analyte into a dimethylimidazolesulfonyl (DMIS) derivative. This modification significantly enhances the ionization efficiency in positive-ion electrospray ionization (ESI) and provides characteristic fragmentation patterns, leading to improved sensitivity and selectivity of the analytical method.[1][2] The resulting DMIS derivatives are stable in aqueous solutions and exhibit excellent chromatographic properties.
A notable application is the derivatization of propofol in biological samples for toxicological analysis. The DMISC derivatization method allows for quantification of propofol at low ng/mL levels, making it suitable for clinical and forensic applications.[1][2]
Quantitative Data Summary:
The following table summarizes the key quantitative parameters for the analysis of propofol in serum after derivatization with DMISC.[1][2]
| Parameter | Value |
| Linearity Range | 5 - 1000 ng/mL |
| Lower Limit of Quantification (LLoQ) | 5 ng/mL |
| Limit of Detection (LoD) | 0.95 ng/mL |
| Processed Sample Stability | Up to 25 hours |
Experimental Protocol: Derivatization of Propofol in Serum for LC-MS/MS Analysis
This protocol is adapted from the method described by Maas et al.[1][2]
Materials:
-
This compound (DMISC)
-
Propofol standard solutions
-
Thymol (internal standard)
-
Acetonitrile (ACN), LC-MS grade
-
Sodium bicarbonate buffer (0.1 M, pH 10.5)
-
n-Hexane, HPLC grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Serum samples
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Nitrogen evaporator
-
LC-MS/MS system with ESI source
Procedure:
-
Sample Preparation:
-
To 200 µL of serum sample in a microcentrifuge tube, add 20 µL of internal standard solution (thymol, 1 µg/mL in methanol).
-
Add 1 mL of acetonitrile to precipitate proteins.
-
Vortex the tube vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
-
Derivatization Reaction:
-
Transfer 100 µL of the clear supernatant to a clean microcentrifuge tube.
-
Add 100 µL of 0.1 M sodium bicarbonate buffer (pH 10.5).
-
Add 100 µL of DMISC solution (25 mg/mL in acetonitrile).
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at 60°C for 10 minutes.
-
-
Extraction of the Derivatized Analyte:
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of n-hexane and vortex for 1 minute.
-
Centrifuge at 5,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (n-hexane) to a new tube.
-
Repeat the extraction of the aqueous layer with another 1 mL of n-hexane.
-
Combine the two organic extracts.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly to dissolve the derivative.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable percentage of B, ramp up to a high percentage of B to elute the derivative, then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for the propofol-DMIS derivative and the internal standard.
Workflow Diagram for Propofol Derivatization and Analysis:
Caption: Workflow for the derivatization of propofol in serum using DMISC followed by LC-MS/MS analysis.
Application 2: Synthesis of N-Aryl Sulfonamides
Application Note:
The sulfonamide functional group is a key pharmacophore present in a wide range of clinically used drugs. This compound serves as a valuable building block for the synthesis of novel N-substituted sulfonamides. The reaction of DMISC with primary or secondary amines, typically in the presence of a base, provides the corresponding 1,2-dimethyl-1H-imidazole-4-sulfonamides in good yields. This straightforward synthetic route allows for the generation of diverse libraries of compounds for high-throughput screening in drug discovery programs. For instance, imidazole-based sulfonamides have been investigated as carbonic anhydrase inhibitors.
Quantitative Data Summary:
The following table presents representative yields for the synthesis of N-aryl sulfonamides from a sulfonyl chloride and an amine under microwave-assisted, solvent-free conditions. While this specific example does not use DMISC, it provides a general indication of expected yields for this type of reaction.
| Amine | Sulfonyl Chloride | Yield (%) |
| Aniline | p-Toluenesulfonyl chloride | 97 |
| 4-Methylaniline | p-Toluenesulfonyl chloride | 95 |
| 4-Methoxyaniline | p-Toluenesulfonyl chloride | 92 |
Experimental Protocol: General Procedure for the Synthesis of N-Aryl-1,2-dimethyl-1H-imidazole-4-sulfonamides
This is a general protocol that can be adapted for the synthesis of various N-aryl sulfonamides using DMISC.
Materials:
-
This compound (DMISC)
-
Aryl amine of choice
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Stir the solution at room temperature for 10 minutes.
-
-
Addition of Sulfonyl Chloride:
-
Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DMISC solution dropwise to the stirring amine solution at 0°C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-1,2-dimethyl-1H-imidazole-4-sulfonamide.
-
-
Characterization:
-
Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Logical Relationship Diagram for Sulfonamide Synthesis and Screening:
Caption: A generalized workflow from the synthesis of a sulfonamide library to the identification of lead compounds.
Conclusion
This compound is a valuable and reactive building block for both analytical and medicinal chemistry applications. The protocols provided herein offer a starting point for researchers to utilize this reagent in their own studies, whether for enhancing the detectability of challenging analytes or for the discovery of new bioactive sulfonamides. As with any chemical synthesis, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific substrates.
References
Application Notes and Protocols for 1,2-Dimethyl-1H-imidazole-4-sulfonyl Chloride as a Versatile Coupling Reagent
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (DMISC) as a versatile coupling reagent in organic synthesis. DMISC is a valuable tool for the formation of sulfonamides and sulfonate esters, finding applications in drug discovery, medicinal chemistry, and analytical sample preparation.
Introduction
This compound is a reactive chemical intermediate utilized for the introduction of the 1,2-dimethyl-1H-imidazole-4-sulfonyl moiety into a variety of molecules. The imidazole core is a common feature in many biologically active compounds, making DMISC a useful reagent for the synthesis of potential pharmaceutical candidates. Its primary application lies in the coupling with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. Furthermore, it has been effectively employed as a derivatizing agent to enhance the ionization and fragmentation efficiency of phenolic compounds in liquid chromatography-mass spectrometry (LC-MS) analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 137049-02-6 |
| Molecular Formula | C₅H₇ClN₂O₂S |
| Molecular Weight | 194.64 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in organic solvents such as acetone, acetonitrile, and dichloromethane. |
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol describes a general procedure for the coupling of this compound with primary or secondary amines to yield the corresponding sulfonamides.
Materials:
-
This compound (DMISC)
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the tertiary amine base (1.1-1.5 equivalents) to the solution and stir at room temperature.
-
In a separate container, dissolve this compound (1.0-1.2 equivalents) in the same anhydrous solvent.
-
Slowly add the DMISC solution to the stirring amine solution. The reaction is often exothermic, and cooling in an ice bath may be necessary.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired sulfonamide.
Expected Yields: Yields can vary widely depending on the steric and electronic properties of the amine. Generally, primary amines react more readily and provide higher yields compared to sterically hindered secondary amines.
Application Example: Derivatization of Propofol for LC-MS/MS Analysis
This protocol details the derivatization of the anesthetic agent propofol with DMISC to form its dimethylimidazolesulfonyl (DMIS) derivative, which significantly improves its ionization and fragmentation efficiency for sensitive detection by LC-ESI-MS/MS.
Materials:
-
Serum sample containing propofol
-
Internal standard solution (e.g., thymol in methanol)
-
Acetonitrile
-
0.1 M Sodium bicarbonate buffer (pH 10.5)
-
This compound (DMISC) solution (25 mg/mL in acetone)
-
n-Hexane
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., rotary evaporator or nitrogen stream)
-
LC-MS/MS system
Protocol:
-
To 200 µL of the serum sample, add 20 µL of the internal standard solution.
-
Perform protein precipitation by adding 1 mL of acetonitrile, followed by vortexing and centrifugation.
-
Transfer 100 µL of the supernatant to a clean vial.
-
Add 100 µL of 0.1 M sodium bicarbonate buffer (pH 10.5) and 100 µL of the DMISC solution.
-
Vortex the mixture and incubate at 60°C for 10 minutes.
-
Cool the reaction mixture to room temperature.
-
Perform a double liquid-liquid extraction with 1 mL of n-hexane for each extraction.
-
Combine the organic extracts and evaporate to dryness.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Quantitative Data:
| Analyte | LLoQ (ng/mL) | LoD (ng/mL) |
| Propofol-DMIS | 5 | 0.95 |
LLoQ: Lower Limit of Quantification; LoD: Limit of Detection.
Diagrams
General Sulfonamide Synthesis Workflow
Caption: Workflow for the synthesis of sulfonamides using DMISC.
Propofol Derivatization Workflow
Caption: Workflow for propofol derivatization with DMISC.
Signaling Pathway Context: Importance of Sulfonamides
While DMISC is a synthetic reagent and not directly involved in biological signaling, the sulfonamide moiety it helps to create is a critical pharmacophore in a wide range of drugs that target various signaling pathways.
Caption: Inhibition of key enzymes by sulfonamide-containing drugs.
Application Notes and Protocols for LC-MS/MS Analysis using 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (DMISC) Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of small molecules by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern analytical chemistry, particularly in drug development and life sciences research. However, certain classes of compounds, such as phenols and primary amines, often exhibit poor ionization efficiency and fragmentation in the mass spectrometer, leading to low sensitivity and unreliable quantification. Chemical derivatization is a powerful strategy to overcome these limitations. 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (DMISC) is a novel derivatization reagent that has demonstrated significant utility in enhancing the LC-MS/MS detection of various analytes.
DMISC reacts with nucleophilic functional groups, such as phenolic hydroxyls and primary/secondary amines, to form stable dimethylimidazolesulfonyl (DMIS) derivatives. These derivatives exhibit improved chromatographic properties and, more importantly, enhanced ionization efficiency in positive electrospray ionization (ESI) mode. The resulting DMIS-derivatized molecules often produce intense protonated molecular ions [M+H]+ and characteristic fragment ions, making them ideal for sensitive and selective quantification using Multiple Reaction Monitoring (MRM) mode.
These application notes provide detailed protocols for the use of DMISC in LC-MS/MS analysis, along with quantitative data to demonstrate its effectiveness for various applications, including the analysis of phenolic compounds and the anesthetic agent propofol.
Key Applications
-
Analysis of Phenolic Compounds: DMISC is effective for the derivatization of a wide range of phenolic compounds, including steroidal estrogens, hydroxy-polycyclic aromatic hydrocarbons (OHPAHs), and other environmentally and biologically relevant phenols.[1]
-
Therapeutic Drug Monitoring: The derivatization of drugs like propofol with DMISC significantly improves its ionization and fragmentation, enabling highly sensitive and reliable quantification in biological matrices such as serum.[2]
-
Metabolomics: DMISC can be used to derivatize metabolites containing primary and secondary amine groups, as well as hydroxyl groups, thereby expanding the coverage of metabolomic analyses.
Quantitative Data Summary
The following tables summarize the quantitative performance of LC-MS/MS methods utilizing DMISC derivatization for different analytes.
Table 1: Quantitative Performance for Propofol in Human Serum
| Parameter | Value | Reference |
| Linearity Range | 5 - 1000 ng/mL | [2] |
| Correlation Coefficient (R²) | > 0.99 (using 1/x² weighting) | [2] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [2] |
| Limit of Detection (LOD) | 0.95 ng/mL | [2] |
| Processed Sample Stability | Up to 25 hours | [2] |
Table 2: General Performance for Phenolic Compounds
| Analyte Class | Key Performance Aspect | Reference |
| Simple Phenols | Intense [M+H]+ ions and characteristic fragments at m/z 159 and 96. | [1] |
| OHPAHs | Prominent ArO+ fragment ions, with intensity increasing with the number of aromatic rings. | |
| Steroidal Estrogens | Stable DMIS derivatives with excellent chromatographic properties. | [1] |
Experimental Protocols
Protocol 1: Derivatization of Propofol in Human Serum
This protocol describes the sample preparation, derivatization, and extraction of propofol from human serum for LC-MS/MS analysis.
Materials:
-
Human serum sample
-
Internal Standard (IS) solution (e.g., Thymol in methanol)
-
Acetonitrile (ACN), HPLC grade
-
Sodium bicarbonate buffer (0.1 M, pH 10.5)
-
This compound (DMISC) solution (25 mg/mL in ACN)
-
n-Hexane, HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Pipette 200 µL of human serum into a microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 1 mL of acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
-
Derivatization:
-
To the supernatant from the previous step, add 100 µL of 0.1 M sodium bicarbonate buffer (pH 10.5).
-
Add 100 µL of the 25 mg/mL DMISC solution.
-
Vortex the mixture.
-
Incubate the reaction mixture at 60°C for 10 minutes.
-
Cool the reaction mixture to room temperature.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of n-hexane to the reaction tube.
-
Vortex for 1 minute to extract the derivatized propofol.
-
Centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer (n-hexane) to a clean tube.
-
Repeat the extraction with another 1 mL of n-hexane and combine the organic layers.
-
-
Final Sample Preparation:
-
Evaporate the combined n-hexane extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial.
-
Protocol 2: General Protocol for Derivatization of Phenolic Compounds
This protocol provides a general procedure for the derivatization of phenolic compounds in a standard solution. This can be adapted for biological samples after appropriate sample extraction and clean-up.
Materials:
-
Standard solution of phenolic analyte(s) in a suitable solvent (e.g., acetonitrile).
-
Sodium bicarbonate or borate buffer (pH 9-10.5).
-
This compound (DMISC) solution (1-10 mg/mL in ACN).
-
Reaction vials.
-
Heating block or water bath.
Procedure:
-
Reaction Setup:
-
In a reaction vial, combine 50 µL of the phenolic standard solution with 50 µL of the alkaline buffer.
-
Add 50 µL of the DMISC solution. The final concentration of DMISC should be in excess relative to the analyte.
-
-
Derivatization Reaction:
-
Vortex the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 10-30 minutes). Optimization of temperature and time may be required for different phenolic compounds.
-
-
Reaction Quenching and Sample Preparation:
-
After incubation, the reaction can be stopped by adding a small volume of an acidic solution (e.g., formic acid) to neutralize the buffer.
-
The sample can then be diluted with the initial mobile phase or subjected to a liquid-liquid or solid-phase extraction if further clean-up is necessary before LC-MS/MS analysis.
-
LC-MS/MS Method Parameters
The following are typical starting parameters for the analysis of DMISC-derivatized compounds. Method optimization is recommended for specific analytes and matrices.
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the derivatized analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40°C.
-
Injection Volume: 5 - 20 µL.
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]+ of the DMIS-derivatized analyte.
-
Product Ions: The most abundant and specific fragment ions should be selected. For DMIS derivatives, characteristic product ions often correspond to the protonated dimethylimidazole moiety (m/z 97) and the dimethylimidazolesulfonyl moiety (m/z 159).
-
Collision Energy (CE) and other MS parameters: These should be optimized for each specific analyte-DMIS derivative.
Visualizations
Caption: Experimental workflow for DMISC derivatization and LC-MS/MS analysis.
Caption: General reaction of DMISC with analytes containing hydroxyl or amine groups.
References
- 1. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC), a novel derivatization strategy for the analysis of propofol by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,2-Dimethyl-1H-imidazole-4-sulfonyl Chloride in Protecting Group Strategies
Disclaimer: Extensive literature searches have not yielded specific, experimentally validated protocols for the use of 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride as a protecting group for functional groups such as amines or alcohols. More critically, no methods for the cleavage (deprotection) of the resulting 1,2-dimethyl-1H-imidazole-4-sulfonamide or sulfonate ester have been reported. A protecting group is only synthetically useful if it can be reliably removed under conditions that do not degrade the substrate. Therefore, the utility of this compound as a protecting group has not been established.
The following application notes and protocols are hypothetical and based on general principles of sulfonamide and sulfonate ester synthesis and cleavage. These protocols have not been experimentally validated for this specific reagent and should be approached with caution. Researchers intending to use this compound as a protecting group will need to undertake significant investigation to determine optimal conditions for both protection and, crucially, deprotection.
Introduction
This compound is a commercially available reagent that combines a reactive sulfonyl chloride moiety with a dimethylated imidazole ring.[1] The sulfonyl chloride group is known to react with nucleophiles such as primary and secondary amines to form stable sulfonamides, and with alcohols to form sulfonate esters. In principle, this reactivity could be applied in protecting group strategies during multi-step organic synthesis. The stability of sulfonamides to a wide range of reaction conditions makes them attractive as protecting groups.[2] However, this same stability often necessitates harsh conditions for their removal.[2]
The electronic properties of the 1,2-dimethyl-1H-imidazole-4-sulfonyl group are likely to influence the stability of the corresponding sulfonamides and sulfonate esters. The imidazole ring is a heterocyclic aromatic amine and may impact the reactivity of the N-S or O-S bond during deprotection attempts.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 137049-02-6 | [1] |
| Molecular Formula | C₅H₇ClN₂O₂S | [3] |
| Molecular Weight | 194.64 g/mol | [3] |
| Appearance | Solid (predicted) | |
| InChIKey | JPAFTHVNSBWVQJ-UHFFFAOYSA-N | [3] |
Hypothetical Application: Protection of Primary and Secondary Amines
The reaction of this compound with a primary or secondary amine would be expected to yield the corresponding sulfonamide. This reaction typically proceeds in the presence of a base to neutralize the HCl byproduct.
General Workflow for Amine Protection
Caption: Hypothetical workflow for the protection of an amine.
Hypothetical Experimental Protocol for Amine Protection
-
To a solution of the amine (1.0 eq.) and a suitable base (e.g., triethylamine, pyridine, or diisopropylethylamine, 1.2-2.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) at 0 °C, add a solution of this compound (1.1 eq.) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 1,2-dimethyl-1H-imidazole-4-sulfonamide.
Hypothetical Application: Protection of Alcohols
The reaction of this compound with an alcohol would be expected to form a sulfonate ester. This reaction is also typically carried out in the presence of a base.
General Workflow for Alcohol Protection
Caption: Hypothetical workflow for the protection of an alcohol.
Hypothetical Experimental Protocol for Alcohol Protection
-
To a solution of the alcohol (1.0 eq.) and a suitable base (e.g., triethylamine or pyridine, 1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add this compound (1.2 eq.) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4-16 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with water, 1 M HCl (if an amine base is used), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the 1,2-dimethyl-1H-imidazole-4-sulfonate ester.
The Critical Challenge: Deprotection
The major unknown and the primary barrier to the adoption of the 1,2-dimethyl-1H-imidazole-4-sulfonyl group as a protecting group is the lack of a known deprotection method. Sulfonamides are notoriously stable and often require harsh conditions for cleavage, which may not be compatible with other functional groups in the molecule.
General strategies for sulfonamide cleavage include:
-
Reductive Cleavage: Reagents such as sodium in liquid ammonia, sodium naphthalenide, or samarium iodide are often used. These are strongly reducing conditions.
-
Acidic Hydrolysis: Strong acids such as concentrated HBr or triflic acid, often at elevated temperatures, can cleave some sulfonamides.[2][4] The effectiveness is highly dependent on the nature of the sulfonyl group and the protected amine.[2][4]
The imidazole moiety may complicate these standard procedures. The basic nitrogens in the imidazole ring will be protonated under strongly acidic conditions, which could affect the reactivity of the sulfonamide linkage. Under reductive conditions, the imidazole ring itself might be susceptible to reduction.
Logical Framework for Investigating Deprotection
Caption: A decision tree for exploring deprotection strategies.
Summary and Outlook
While this compound is a readily available chemical, its application as a protecting group in organic synthesis is not documented in the scientific literature. The hypothetical protocols provided are based on general chemical principles but require experimental validation. The most significant hurdle is the development of a reliable deprotection protocol. Without an effective method for cleavage of the resulting sulfonamide or sulfonate ester, the 1,2-dimethyl-1H-imidazole-4-sulfonyl group cannot be considered a viable protecting group. Researchers in drug development and organic synthesis should therefore exercise extreme caution and be prepared for extensive methods development if considering this reagent for protecting group strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Buy N,1-dimethyl-1H-Imidazole-4-sulfonamide | 410545-45-8 [smolecule.com]
- 4. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
Application Notes and Protocols for 1,2-Dimethyl-1H-imidazole-4-sulfonyl Chloride Derivatives in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride is a versatile chemical intermediate characterized by a reactive sulfonyl chloride group attached to a dimethylated imidazole ring.[1] While direct catalytic applications of this specific compound are not extensively documented in peer-reviewed literature, its derivatives, particularly sulfonamides and imidazolium salts, hold significant potential in various catalytic transformations. The inherent properties of the imidazole moiety as a nucleophile, a base, and a precursor to N-heterocyclic carbenes (NHCs), combined with the electronic and structural attributes of the sulfonyl group, make these derivatives attractive candidates for roles in organocatalysis, transition metal catalysis, and as functionalized ligands.
This document provides an overview of the potential and analogous catalytic applications of derivatives of this compound, complete with detailed experimental protocols and data presented for easy comparison. The information is curated for researchers in organic synthesis, materials science, and drug development.
Application as Precursors to Imidazolylsulfonate Coupling Partners in Palladium-Catalyzed Cross-Coupling Reactions
Aryl imidazolylsulfonates, which can be synthesized from the corresponding phenols and an imidazole-1-sulfonyl chloride, have been demonstrated to be effective electrophilic partners in palladium-catalyzed cross-coupling reactions. These compounds serve as a stable and economical alternative to aryl triflates in reactions such as Suzuki-Miyaura and Negishi couplings.[2]
Table 1: Comparison of Aryl Imidazolylsulfonates and Aryl Triflates in Suzuki-Miyaura Coupling
| Electrophile | Catalyst | Base | Solvent | Time (h) | Yield (%) | Reference |
| 2-Naphthyl imidazolylsulfonate | Pd(OAc)2/SPhos | K3PO4 | Toluene/H2O | 2.5 | 95 | [2] |
| 2-Naphthyl triflate | Pd(OAc)2/SPhos | K3PO4 | Toluene/H2O | 0.5 | 98 | [2] |
Experimental Protocol: Synthesis of an Aryl Imidazolylsulfonate and its use in a Suzuki-Miyaura Coupling
Part A: Synthesis of 2-Naphthyl Imidazolylsulfonate
-
To a solution of 2-naphthol (1.0 eq) in anhydrous THF, add 1,1'-sulfonyldiimidazole (1.1 eq) and cesium carbonate (0.2 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-naphthyl imidazolylsulfonate.
Part B: Palladium-Catalyzed Suzuki-Miyaura Coupling
-
In a reaction vial, combine 2-naphthyl imidazolylsulfonate (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
-
Add potassium phosphate (2.0 eq) followed by a 9:1 mixture of toluene and water.
-
Seal the vial and heat the reaction mixture at 80 °C for 2.5 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield 2-phenylnaphthalene.
References
Application Notes and Protocols for Sulfonyl Ester Formation with 1,2-dimethyl-1H-imidazole-4-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the experimental procedure for the formation of sulfonyl esters utilizing 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (DMISC). This protocol is particularly relevant for the derivatization of phenolic and aliphatic alcohols, a critical step for various applications including enhancing detectability in mass spectrometry-based analysis and for creating intermediates in synthetic chemistry. Detailed methodologies for the derivatization of both phenolic compounds and the aliphatic alcohol propofol are presented, based on established analytical procedures.
Introduction
Sulfonyl esters are valuable functional groups in organic chemistry, serving as excellent leaving groups in nucleophilic substitution reactions and as protective groups. The reaction of an alcohol with a sulfonyl chloride is a fundamental method for the synthesis of sulfonyl esters. This compound (DMISC) has emerged as a specialized reagent for this transformation, particularly in the derivatization of hydroxyl-containing compounds for analytical purposes. The resulting dimethylimidazolesulfonyl (DMIS) derivatives exhibit improved ionization efficiency and fragmentation patterns in liquid chromatography-mass spectrometry (LC-MS) analysis.
The imidazole moiety in DMISC plays a crucial role in its reactivity and the properties of the resulting sulfonyl esters. This application note provides detailed protocols for the use of DMISC in forming sulfonyl esters with both phenolic and aliphatic alcohols, summarizing the key reaction parameters and expected outcomes.
General Principles of the Reaction
The formation of a sulfonyl ester from an alcohol and this compound proceeds via a nucleophilic attack of the hydroxyl group of the alcohol on the electrophilic sulfur atom of the sulfonyl chloride. This reaction results in the formation of a sulfonyl ester bond and the elimination of hydrogen chloride. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct, driving the reaction to completion.
The general reaction scheme is as follows:
The choice of solvent and reaction conditions is critical to ensure efficient conversion and to minimize side reactions. For analytical derivatization, the reaction is often designed to proceed to completion with small amounts of analyte. For synthetic applications, the protocol may be scaled up, and purification of the resulting sulfonyl ester is necessary.
Experimental Protocols
Two detailed protocols are provided below, one for the derivatization of phenolic compounds and another for the derivatization of the aliphatic alcohol, propofol.
Protocol 1: Sulfonyl Ester Formation with Phenolic Compounds
This protocol is based on the derivatization procedure for phenolic compounds for LC-MS analysis.
Materials:
-
Phenolic compound of interest
-
This compound (DMISC)
-
Acetonitrile (ACN), HPLC grade
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Hexane, HPLC grade
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Prepare a solution of the phenolic compound in a suitable solvent. For analytical purposes, this may be an extract from a biological matrix.
-
Reaction Setup: In a microcentrifuge tube, combine 50 µL of the phenolic compound solution with 50 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Reagent Addition: Add 100 µL of a 1 mg/mL solution of DMISC in acetonitrile.
-
Reaction: Vortex the mixture for 1 minute and then allow it to react at room temperature for 15 minutes.
-
Work-up and Extraction:
-
Add 500 µL of hexane to the reaction mixture.
-
Vortex for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane layer to a clean tube.
-
Repeat the extraction of the aqueous layer with another 500 µL of hexane.
-
Combine the hexane extracts.
-
-
Drying and Reconstitution: Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis or further use.
Protocol 2: Sulfonyl Ester Formation with an Aliphatic Alcohol (Propofol)
This protocol is adapted from the derivatization of the anesthetic agent propofol for LC-MS/MS analysis.
Materials:
-
Propofol
-
This compound (DMISC)
-
Acetonitrile (ACN), HPLC grade
-
Triethylamine
-
Hexane, HPLC grade
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Prepare a solution of propofol in acetonitrile.
-
Reaction Setup: In a reaction vial, to the acetonitrile solution of propofol, add triethylamine as a base.
-
Reagent Addition: Add a solution of DMISC in acetonitrile.
-
Reaction: Vortex the mixture and allow it to react. The reaction time and temperature may need to be optimized depending on the scale and concentration. For analytical derivatization, the reaction is typically rapid at room temperature.
-
Work-up and Extraction:
-
Perform a double liquid-liquid extraction with n-hexane to isolate the derivatized product.
-
Combine the organic layers.
-
-
Drying and Reconstitution: Evaporate the combined organic extracts to dryness and reconstitute the residue in a suitable solvent for analysis.
Data Presentation
The following table summarizes the key parameters for the derivatization of different types of alcohols with DMISC.
| Parameter | Phenolic Compounds | Aliphatic Alcohols (Propofol) |
| Substrate | Various phenolic compounds | Propofol |
| Base | Sodium Bicarbonate Buffer (pH 9.0) | Triethylamine |
| Solvent | Acetonitrile/Water | Acetonitrile |
| Reaction Time | 15 minutes | Not specified, likely rapid |
| Temperature | Room Temperature | Room Temperature |
| Work-up | Liquid-Liquid Extraction (Hexane) | Liquid-Liquid Extraction (n-Hexane) |
Visualization of Experimental Workflow
The following diagram illustrates the general experimental workflow for the formation of sulfonyl esters using DMISC.
Caption: General workflow for sulfonyl ester formation with DMISC.
Signaling Pathways
The application of sulfonyl esters derived from DMISC in modulating specific signaling pathways is not extensively documented in the reviewed literature. The primary application appears to be in the field of analytical chemistry. However, the imidazole moiety is a common scaffold in pharmacologically active compounds. The formation of sulfonyl esters can be a strategy to create prodrugs or to modify the pharmacokinetic properties of drug candidates containing hydroxyl groups. The relevance to specific signaling pathways would be dependent on the biological activity of the parent alcohol.
Conclusion
This compound is a versatile reagent for the formation of sulfonyl esters from both phenolic and aliphatic alcohols. The provided protocols offer a detailed guide for researchers to perform this transformation, particularly for analytical derivatization. The reaction is generally rapid and proceeds under mild conditions. The resulting dimethylimidazolesulfonyl derivatives are stable and suitable for a variety of applications, most notably enhancing the sensitivity and specificity of LC-MS analysis. Further research may explore the application of this derivatization strategy in synthetic organic chemistry and drug development.
Troubleshooting & Optimization
Technical Support Center: Reactions with 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride in chemical reactions. Below you will find troubleshooting guides and frequently asked questions to enhance reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism when using this compound with an amine?
A1: The reaction is a nucleophilic substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of a stable sulfonamide bond. A base is typically required to neutralize the hydrochloric acid (HCl) generated as a byproduct.[1]
Q2: Why is the presence of a base crucial in this reaction?
A2: A base, such as triethylamine or pyridine, is essential to neutralize the HCl produced. If not neutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and thereby halting the reaction.[1] In some instances, an excess of the amine reactant can also function as the base.[1]
Q3: What types of amines are suitable for reaction with this compound?
A3: Both primary and secondary amines are suitable reactants for forming the corresponding sulfonamides.[1] Tertiary amines, however, will not form stable sulfonamides as they lack a proton on the nitrogen atom for elimination.[1]
Q4: Which solvents are recommended for this reaction?
A4: Aprotic solvents are generally the preferred choice to minimize the competing hydrolysis of the highly reactive sulfonyl chloride.[1] Dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF) are common solvents for these reactions.[1]
Q5: How can I effectively monitor the progress of the reaction?
A5: The reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods allow for the observation of the consumption of the starting materials and the formation of the sulfonamide product.
Troubleshooting Guide
Low yields and the formation of impurities are common issues encountered during sulfonamide synthesis. This guide provides a systematic approach to identifying and resolving these problems.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Reaction | 1. Monitor the reaction for a longer duration using TLC or HPLC. 2. If the reaction is sluggish, consider a moderate increase in temperature while monitoring for side product formation. 3. Incrementally increase the equivalents of the amine and/or base. | Drive the reaction to completion and increase the yield of the desired sulfonamide. |
| Hydrolysis of Sulfonyl Chloride | 1. Ensure all glassware is thoroughly dried before use. 2. Use anhydrous solvents. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. | Minimize the decomposition of the starting material, thereby preserving its availability for the main reaction. |
| Protonation of Amine | 1. Ensure at least a stoichiometric amount of a suitable base (e.g., triethylamine, pyridine) is used to neutralize the HCl byproduct.[1] 2. Consider using a slight excess of the base (1.1-1.5 equivalents).[2] | Maintain the nucleophilicity of the amine, allowing the reaction to proceed to completion. |
| Poor Reagent Quality | 1. Verify the purity of this compound and the amine. Impurities can inhibit the reaction. 2. If the sulfonyl chloride has been stored for an extended period, consider using a fresh batch, as it can degrade over time, especially if exposed to moisture. | The use of high-purity reagents will lead to a cleaner reaction profile and improved yield. |
Issue 2: Formation of Significant Impurities
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Di-sulfonylation of Primary Amines | 1. Control the stoichiometry by adding the sulfonyl chloride solution slowly and dropwise to the amine solution.[1] 2. Maintain a low reaction temperature (e.g., 0 °C) during the addition of the sulfonyl chloride.[1] | Minimize the formation of the di-sulfonamide byproduct (R-N(SO₂R')₂).[1] |
| Hydrolysis Product | 1. Follow the steps outlined for "Hydrolysis of Sulfonyl Chloride" in the low yield section. 2. During the workup, minimize contact time with aqueous solutions and consider performing extractions at a lower temperature. | Reduce the amount of the corresponding sulfonic acid impurity in the final product. |
| Thermal Decomposition | 1. Run the reaction at a lower temperature. For many sulfonyl chloride reactions, maintaining the temperature below 30 °C is recommended. 2. Ensure the dropwise addition of the sulfonyl chloride is slow to prevent exothermic spikes in temperature. | A cleaner reaction with fewer degradation-related side products. |
Data Presentation: Optimizing Reaction Conditions
Table 1: Effect of Base on Sulfonamide Synthesis Yield (Analogous System) [3]
| Entry | Base | Solvent | Yield (%) |
| 1 | K₂CO₃ | THF | No Product |
| 2 | K₂CO₃ | DMF | Low Yield |
| 3 | Na₂CO₃ | THF | No Product |
| 4 | Na₂CO₃ | DMF | 18 |
| 5 | NaOH | - | Higher Yield |
| 6 | NaH | - | Higher Yield |
| 7 | K-tert-butoxide | THF | 78 |
Data adapted from a study on the methylation of 3,5-dimethyl-1H-pyrazole, a precursor step to the sulfonamide synthesis.[3]
Table 2: Effect of Sulfonylating Agent and Solvent on Yield (Analogous System) [3]
| Entry | Sulfonylating Agent | Solvent | Yield (%) |
| 4 | Chlorosulfonic Acid | Various | Moderate |
| 8 | Chlorosulfonic Acid & Thionyl Chloride | Chloroform | 90 |
Data from the synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride.[3]
Experimental Protocols
General Protocol for the Synthesis of Sulfonamides
This protocol is a general guideline and may require optimization for specific amine substrates.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., DCM).[1]
-
Cooling: Cool the solution to 0 °C in an ice bath.[1]
-
Reagent Addition: Dissolve this compound (1.1 equivalents) in the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 30-60 minutes.[1]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by TLC or HPLC.[1]
-
Work-up: Once the reaction is complete, quench it by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with the organic solvent.[2]
-
Washing: Combine the organic layers and wash them successively with 1M HCl (if a basic catalyst like pyridine was used), a saturated aqueous sodium bicarbonate solution, and finally with brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[2]
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.[2]
Visualizations
Reaction Mechanism and Side Reactions
References
side reactions of 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride. The information is designed to help you anticipate and resolve common issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound?
This compound is a highly reactive electrophilic compound. The sulfonyl chloride moiety (-SO₂Cl) is readily attacked by nucleophiles, such as amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively. This reactivity is the basis for its common use in the synthesis of a wide range of biologically active molecules.
Q2: What are the most common side reactions observed with this reagent?
The most prevalent side reactions are hydrolysis of the sulfonyl chloride group, thermal decomposition, and reactions with nucleophilic solvents. Additionally, due to the presence of the imidazole ring, intermolecular reactions can occur under certain conditions.
Q3: How should I store this compound to ensure its stability?
To minimize degradation, it should be stored in a cool, dry environment under an inert atmosphere (e.g., nitrogen or argon). Exposure to moisture and elevated temperatures should be strictly avoided.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Sulfonamide/Sulfonate Ester
Low conversion of your starting material is a frequent issue and can often be attributed to the degradation of the sulfonyl chloride or suboptimal reaction conditions.
Systematic Troubleshooting Workflow
Caption: Troubleshooting workflow for low product yield.
Quantitative Data Summary: Impact of Reaction Conditions on Sulfonamide Synthesis
| Parameter | Condition A (Optimized) | Condition B (Suboptimal) | Likely Outcome with Condition B |
| Solvent | Anhydrous Dichloromethane | Technical Grade Acetone | Increased hydrolysis, potential for side reactions. |
| Temperature | 0 °C to Room Temperature | 60 °C | Increased thermal decomposition, potential for side products. |
| Atmosphere | Inert (Nitrogen/Argon) | Air | Significant hydrolysis due to atmospheric moisture. |
| Base | Triethylamine (TEA) | Sodium Hydroxide (aq) | Rapid hydrolysis of the sulfonyl chloride. |
| Work-up | Cold Brine Wash | Room Temp. Water Wash | Higher levels of sulfonic acid impurity. |
Issue 2: Presence of an Impurity with a Molecular Weight Corresponding to the Hydrolyzed Sulfonyl Chloride
The presence of 1,2-dimethyl-1H-imidazole-4-sulfonic acid is a clear indicator of hydrolysis.
Mechanism of Hydrolysis
Caption: Hydrolysis of the sulfonyl chloride.
Avoidance Strategies:
-
Rigorous Anhydrous Techniques: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven and cool under a stream of inert gas.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent exposure to ambient moisture.
-
Controlled Work-up: If an aqueous work-up is necessary, use ice-cold water or brine and perform the extraction into an organic solvent as quickly as possible to minimize contact time.
Issue 3: Formation of Multiple Products or Polymeric Material
The formation of unexpected products or insoluble materials can be due to the nucleophilic nature of the imidazole ring itself. The N-3 nitrogen of one imidazole ring can attack the sulfonyl chloride of another molecule.
Potential Intermolecular Side Reaction
Caption: Intermolecular side reaction pathway.
Avoidance Strategies:
-
Control of Stoichiometry and Addition Rate: In reactions with another nucleophile, ensure the sulfonyl chloride is not in large excess. Consider adding the sulfonyl chloride solution slowly to a solution of the primary nucleophile to maintain a low concentration of the sulfonyl chloride.
-
Choice of Base: A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) is crucial. A basic amine will scavenge the HCl byproduct without competing with the primary nucleophile. Avoid using imidazole or related compounds as a base.
-
Temperature Control: Lower reaction temperatures (e.g., 0 °C) can help to control the rate of reaction and may favor the desired reaction pathway over side reactions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide with Avoidance of Side Reactions
This protocol outlines a general method for reacting this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Inert gas supply (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amine and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the stirred solution.
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In a separate flask, dissolve this compound in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a small amount of water.
-
Dilute the mixture with additional DCM and wash sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization as required.
stability issues of 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride in solution
Welcome to the technical support center for 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may be encountered when using this reagent in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concern for this compound in solution is its susceptibility to hydrolysis and reaction with other nucleophiles. The sulfonyl chloride functional group is highly electrophilic and will react with water, alcohols, and amines.[1][2][3] The imidazole ring itself can also be susceptible to oxidation and photodegradation under certain conditions.[4]
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: Anhydrous aprotic solvents are highly recommended. These include dichloromethane (DCM), acetonitrile (ACN), tetrahydrofuran (THF), and toluene.[5] It is crucial to use solvents with very low water content to prevent hydrolysis of the sulfonyl chloride.
Q3: Which solvents and reagents should be avoided?
A3: Protic solvents such as water, alcohols (e.g., methanol, ethanol), and primary or secondary amines should be avoided as they will react with the sulfonyl chloride group.[1][2] Basic conditions should also be used with caution as they can accelerate hydrolysis and potentially lead to degradation of the imidazole ring.[4]
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of the solution can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[6] A decrease in the peak area of the starting material and the appearance of new peaks corresponding to degradation products (e.g., the sulfonic acid) would indicate instability.
Q5: What are the typical degradation products of this compound in the presence of water?
A5: The primary degradation product in the presence of water is the corresponding sulfonic acid, 1,2-dimethyl-1H-imidazole-4-sulfonic acid, and hydrochloric acid.[1]
Q6: How should I handle and store the solid compound?
A6: The solid compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place.[7][8] Some suppliers recommend storage at 2-8°C.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Poor or no reaction with substrate | Degradation of this compound solution. | - Prepare a fresh solution of the reagent in an anhydrous aprotic solvent. - Ensure all reaction glassware is thoroughly dried. - Use a fresh bottle of the reagent if the current one has been opened multiple times. |
| Inconsistent reaction yields | Partial degradation of the reagent solution. | - Use freshly prepared solutions for each experiment. - Store stock solutions under an inert atmosphere and at a low temperature. - Monitor the purity of the solution by HPLC or NMR before use. |
| Formation of unexpected byproducts | Reaction with residual water or other nucleophiles in the reaction mixture. | - Use anhydrous solvents and reagents. - Purify all starting materials to remove nucleophilic impurities. - Consider the use of a non-nucleophilic base if a base is required. |
| Solution changes color over time | Potential degradation of the imidazole ring or impurities. | - While a slight color change may not always indicate significant degradation, it is advisable to check the purity of the solution. - Protect the solution from light. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in an Organic Solvent
Objective: To determine the stability of this compound in a given organic solvent over time.
Materials:
-
This compound
-
Anhydrous solvent of choice (e.g., acetonitrile, dichloromethane)
-
Volumetric flasks
-
HPLC vials
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 1 mg/mL).
-
Immediately after preparation (t=0), transfer an aliquot of the solution into an HPLC vial and analyze it by a validated HPLC method to determine the initial peak area of the compound.
-
Store the stock solution under the desired conditions (e.g., room temperature, 4°C, protected from light).
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At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution, transfer to HPLC vials, and analyze by HPLC.
-
Calculate the percentage of the remaining this compound at each time point relative to the initial concentration.
Data Analysis: Plot the percentage of the remaining compound against time to visualize the degradation profile.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride | 849351-92-4 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 7. 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride | 849351-92-4 [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Reaction Conditions for 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride
Welcome to the technical support center for the synthesis and optimization of 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most direct and widely reported method for the synthesis of the regioisomeric 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride is the direct chlorosulfonation of 1,2-dimethylimidazole using chlorosulfonic acid.[1] It is plausible that this method also yields the desired this compound, potentially as part of a mixture of isomers. The reaction involves the electrophilic substitution of a hydrogen atom on the imidazole ring with a chlorosulfonyl group (-SO₂Cl).
Q2: What are the primary challenges in the synthesis of this compound?
A2: The primary challenges include:
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Regioselectivity: The electrophilic substitution on the 1,2-dimethylimidazole ring can potentially occur at both the C4 and C5 positions, leading to a mixture of sulfonyl chloride isomers. Controlling the reaction conditions to favor the formation of the 4-isomer is a key challenge.
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Product Stability: Sulfonyl chlorides are reactive compounds susceptible to hydrolysis. The presence of moisture during the reaction or work-up can lead to the formation of the corresponding sulfonic acid, reducing the yield of the desired product.
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Purification: Separating the 4- and 5-sulfonyl chloride isomers, as well as removing the sulfonic acid byproduct and other impurities, can be challenging.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate), should be used to separate the starting material (1,2-dimethylimidazole) from the product(s). The spots can be visualized under UV light or by using an appropriate staining agent.
Q4: What are the key safety precautions when working with chlorosulfonic acid?
A4: Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat. Ensure that all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive or poor-quality chlorosulfonic acid. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Poor quality of starting 1,2-dimethylimidazole. | 1. Use fresh, properly stored chlorosulfonic acid. 2. Gradually increase the reaction temperature, but not exceeding 50°C to avoid decomposition.[1] 3. Extend the reaction time and monitor by TLC. 4. Ensure the starting material is pure and dry. |
| Low Yield of Desired Product | 1. Hydrolysis of the sulfonyl chloride product. 2. Formation of the undesired 5-sulfonyl chloride isomer. 3. Product loss during work-up and purification. 4. Incomplete reaction. | 1. Ensure strictly anhydrous conditions throughout the reaction and work-up. Use dry solvents and glassware. 2. Optimize reaction conditions (see table below). Consider using a different sulfonating agent or a different synthetic route if regioselectivity remains poor. 3. Minimize the number of purification steps. Use care during extractions to avoid loss of product in the aqueous phase. 4. Ensure the reaction has gone to completion by TLC before quenching. |
| Product is a Mixture of Isomers (4- and 5-sulfonyl chloride) | 1. Lack of regioselectivity in the chlorosulfonation reaction. | 1. Attempt to separate the isomers by column chromatography using a high-resolution silica gel and a carefully selected eluent system. Gradient elution may be necessary. 2. Consider fractional crystallization if the isomers have different solubilities. 3. Investigate alternative synthetic strategies that may offer better regiocontrol. |
| Product Decomposes During Purification | 1. Presence of moisture leading to hydrolysis. 2. Thermal instability of the sulfonyl chloride. | 1. Use anhydrous solvents for chromatography and ensure all equipment is dry. 2. Avoid excessive heating during solvent removal. Use a rotary evaporator at low temperature and reduced pressure. |
| Difficulty in Isolating the Product | 1. The product may be soluble in the aqueous phase during work-up. 2. The product may be an oil that is difficult to crystallize. | 1. Saturate the aqueous phase with sodium chloride to decrease the solubility of the product before extraction. 2. If the product is an oil, try co-distillation with a high-boiling inert solvent or purification by column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of 1,2-dimethyl-1H-imidazole (Precursor)
This protocol is based on the methylation of 2-methylimidazole.
Materials:
-
2-Methylimidazole
-
Dimethyl carbonate
-
High-boiling organic solvent (e.g., dimethylformamide - DMF)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-methylimidazole in a high-boiling organic solvent like DMF.
-
Heat the mixture to 120-140°C with stirring.[1]
-
Slowly add dimethyl carbonate to the reaction mixture over a period of 6-20 hours.[1]
-
After the addition is complete, maintain the temperature at 130-200°C for an additional 1-5 hours to ensure the reaction goes to completion.[1]
-
Cool the reaction mixture to room temperature.
-
Purify the product by vacuum distillation to obtain 1,2-dimethylimidazole.
Protocol 2: Synthesis of this compound (Hypothetical)
This protocol is adapted from the synthesis of the 5-sulfonyl chloride isomer and general procedures for chlorosulfonation. Caution: This is a hypothetical protocol and requires optimization and careful safety assessment.
Materials:
-
1,2-dimethyl-1H-imidazole
-
Chlorosulfonic acid
-
Dry dichloromethane (DCM) or other inert solvent
-
Three-necked round-bottom flask with a dropping funnel, a thermometer, and a nitrogen inlet
-
Ice-salt bath
-
Magnetic stirrer
Procedure:
-
In a dry, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1,2-dimethyl-1H-imidazole in dry DCM.
-
Cool the solution to 0-5°C using an ice-salt bath.
-
Slowly add chlorosulfonic acid (2-3 equivalents) dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1-2 hours, then let it warm up to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with cold saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure at a low temperature.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers and other impurities.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions for Regioselectivity
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Temperature | 0°C | Room Temperature | 50°C | Lower temperatures may favor the kinetically controlled product, potentially increasing the ratio of the 4-isomer. |
| Solvent | Dichloromethane | Chloroform | 1,2-Dichloroethane | Solvent polarity can influence the stability of the intermediate sigma complex, potentially affecting the isomer ratio. |
| Equivalents of Chlorosulfonic Acid | 1.1 eq | 2.0 eq | 3.0 eq | A higher excess of the sulfonating agent may lead to di-sulfonated byproducts or decomposition. Stoichiometry needs careful optimization. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
handling and storage recommendations for 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride
Technical Support Center: 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride
This guide provides essential information for the safe handling, storage, and troubleshooting of this compound (CAS No: 137049-02-6) for research and development applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I properly store this compound?
A: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1][2] It is crucial to protect it from moisture. For long-term storage, keep it in a cool, dry place.[2] Always observe the manufacturer's specific storage recommendations provided on the product label.[1][3]
Q2: What are the immediate first aid measures in case of exposure?
A: Due to the hazardous nature of this compound and similar sulfonyl chlorides, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with plenty of running water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation.[4][5] Seek immediate medical attention from an ophthalmologist.[6]
-
Skin Contact: Take off all contaminated clothing immediately.[4][5][6] Wash the affected skin with plenty of soap and water. If skin irritation occurs, get medical advice.[2]
-
Ingestion: If swallowed, rinse your mouth with water.[5] Do NOT induce vomiting.[4][5][7] Call a physician or poison control center immediately.[5][7]
-
Inhalation: Move the person to fresh air.[4][7] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4][7]
Q3: What personal protective equipment (PPE) is required when handling this chemical?
A: You must wear appropriate PPE to prevent any personal contact with the substance.[1] This includes:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that is tested and approved under government standards like EN 166 (EU) or NIOSH (US).[4][5]
-
Hand Protection: Wear protective gloves.[4] Inspect gloves prior to use and use a proper glove removal technique to avoid skin contact.
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4][5]
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][5] Work should be conducted under a chemical fume hood.[3][6]
Q4: What should I do in case of an accidental spill?
A: For spills, first ensure the area is well-ventilated and remove all sources of ignition.[1] Avoid generating dust.[1] Use dry clean-up procedures.[1] Carefully sweep up or absorb the material with an inert substance and place it into a suitable, labeled container for disposal.[1][5] Do not let the product enter drains.[6]
Q5: What materials or conditions should I avoid when working with this compound?
A: Avoid contact with incompatible materials.[1] Key conditions to avoid include:
-
Moisture: Sulfonyl chlorides are generally reactive with water. Store in a dry place.[3][4][6]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[1][7]
-
Incompatible Containers: Do not use aluminum or galvanized containers for storage.[1]
Q6: The compound appears discolored. Is it still usable?
A: Discoloration may indicate degradation or contamination. As this product is provided for early discovery research, the buyer assumes responsibility for confirming its identity and purity.[8] If stability is a concern, it is recommended to re-analyze the material before use. The product is expected to be chemically stable under standard ambient conditions (room temperature).
Physicochemical Data Summary
The data for the specific compound this compound is limited. The table below includes data for the related precursor, 1,2-dimethylimidazole, for reference.
| Property | Value | Source Compound | Citation |
| Physical State | Low melting solid | 1,2-dimethylimidazole | [7] |
| Appearance | White to yellow | 1,2-dimethylimidazole | [7] |
| Melting Point/Range | 37 - 39 °C / 98.6 - 102.2 °F | 1,2-dimethylimidazole | [7] |
| Boiling Point/Range | 204 - 205 °C / 399 - 401 °F at 760 mmHg | 1,2-dimethylimidazole | [7] |
| Flash Point | 93 °C / 199.4 °F | 1,2-dimethylimidazole | [7] |
| Vapor Pressure | 1 mbar @ 20 °C | 1,2-dimethylimidazole | [7] |
| Specific Gravity | 1.084 | 1,2-dimethylimidazole | [7] |
Experimental Protocols
Detailed experimental protocols must be designed by the end-user based on the specific application (e.g., synthesis, screening). The information provided here is not an experimental protocol but a guide for safe laboratory conduct. Always perform a thorough literature search and risk assessment before beginning any new experiment.
General Handling Procedure:
-
Risk Assessment: Conduct a full risk assessment for the planned experiment, considering all reactants, solvents, and potential products.
-
PPE: Don the required PPE as detailed in the FAQ section.
-
Ventilation: Set up the experiment in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][6]
-
Inert Atmosphere: If the reaction is sensitive to moisture or air, use appropriate techniques to handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Dispensing: Carefully weigh and dispense the solid compound, minimizing the generation of dust.[2]
-
Reaction: When adding to a reaction, be aware of potential exothermic events.
-
Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, according to approved waste disposal procedures.
-
Decontamination: Thoroughly wash hands and decontaminate the work area after handling is complete.[1]
Visual Workflow and Logic Diagrams
The following diagrams illustrate key logical workflows for handling and safety.
Caption: Workflow for Safe Handling of the Compound.
Caption: First Aid Response Logic for Exposures.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. aksci.com [aksci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.de [fishersci.de]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
common impurities in 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride and their removal
This guide provides troubleshooting and frequently asked questions for researchers and drug development professionals working with 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
The common impurities in this compound typically arise from the starting materials, side reactions during synthesis, or degradation. These can include unreacted starting materials like 1,2-dimethylimidazole, byproducts from the chlorosulfonation process, and hydrolysis products. The primary impurity of concern is the corresponding sulfonic acid, formed by the reaction of the sulfonyl chloride with moisture.
Q2: How can I detect the presence of impurities in my sample?
Impurities in this compound can be detected using various analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common method for assessing purity. For more detailed analysis and identification of specific impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly effective as it can separate and identify compounds based on their mass-to-charge ratio.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities.
Q3: What is the primary degradation pathway for this compound?
The primary degradation pathway for this compound is hydrolysis. The sulfonyl chloride group is highly reactive towards nucleophiles, including water. Exposure to moisture, even atmospheric humidity, can lead to the formation of 1,2-dimethyl-1H-imidazole-4-sulfonic acid. This is why it is crucial to handle and store the compound under anhydrous conditions.
Troubleshooting Guide
Issue 1: Low yield after synthesis and purification.
-
Possible Cause 1: Incomplete reaction. The chlorosulfonation of 1,2-dimethylimidazole may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the starting material is consumed before workup.[4]
-
-
Possible Cause 2: Degradation during workup. The product is sensitive to moisture and can degrade during aqueous workup steps.
-
Solution: Ensure all workup procedures are performed under anhydrous conditions. Use dry solvents and minimize exposure to air.
-
-
Possible Cause 3: Loss during purification. The product may be lost during recrystallization or distillation if the conditions are not optimal.
-
Solution: For recrystallization, carefully select a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures. If using vacuum distillation, ensure the pressure and temperature are well-controlled to prevent product decomposition.[4]
-
Issue 2: The purified product is an oil or fails to crystallize.
-
Possible Cause 1: Presence of impurities. Impurities can lower the melting point of a compound and prevent crystallization.
-
Solution: Analyze the product for impurities using HPLC or LC-MS. If impurities are present, further purification steps such as column chromatography or a different recrystallization solvent may be necessary.
-
-
Possible Cause 2: Residual solvent. Trapped solvent can also prevent crystallization.
-
Solution: Ensure the product is thoroughly dried under high vacuum to remove any residual solvent.
-
Issue 3: The product degrades upon storage.
-
Possible Cause: Improper storage conditions. Exposure to moisture and air will lead to the hydrolysis of the sulfonyl chloride.
-
Solution: Store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a desiccator or a dry box.
-
Impurity Profile and Removal
The following table summarizes common impurities and suggested methods for their removal.
| Impurity Name | Chemical Structure | Likely Origin | Detection Method | Removal Method |
| 1,2-dimethylimidazole | Unreacted starting material | HPLC, LC-MS, NMR | Vacuum distillation of the crude product before purification, or recrystallization.[4] | |
| 1,2-dimethyl-1H-imidazole-4-sulfonic acid | Hydrolysis of the sulfonyl chloride | HPLC, LC-MS | Scrubbing the crude product with a concentrated aqueous hydrochloric acid solution can help remove the more water-soluble sulfonic acid.[5] Subsequent purification by recrystallization from a non-polar solvent. | |
| Isomeric sulfonyl chlorides | Side-reactions during chlorosulfonation | HPLC, LC-MS | Careful recrystallization or preparative chromatography may be required to separate positional isomers. |
Experimental Protocols
General Protocol for Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Anhydrous solvents such as isopropyl alcohol have been recommended for similar compounds.[4]
-
Dissolution: In a flask equipped with a reflux condenser and a drying tube, dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can improve the yield.
-
Isolation: Collect the crystals by filtration, for instance, using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Visualizations
Caption: Workflow for impurity identification and removal.
References
- 1. 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC), a novel derivatization strategy for the analysis of propofol by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride | 849351-92-4 | Benchchem [benchchem.com]
- 5. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
troubleshooting failed reactions involving 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride
Welcome to the technical support center for 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a specialized chemical intermediate featuring an imidazole ring with a reactive sulfonyl chloride functional group.[1] Its primary applications include:
-
Building block in organic synthesis: It serves as a precursor for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1]
-
Derivatizing agent: It is used to enhance the detection of phenolic compounds, steroidal estrogens, and other low-ionization analytes in liquid chromatography-mass spectrometry (LC-MS).[2][3][4]
Q2: How should this compound be handled and stored to prevent degradation?
This compound is sensitive to moisture and heat. To ensure its stability and reactivity, the following handling and storage procedures are recommended:
-
Store in a cool, dry place, preferably in a desiccator.
-
Keep the container tightly sealed to prevent exposure to atmospheric moisture.
-
For long-term storage, refrigeration at 2-8°C is advisable.[5]
-
When using in reactions, ensure all glassware is thoroughly dried and consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis.
Q3: What are the signs of decomposition of this compound?
Decomposition of the sulfonyl chloride can be indicated by:
-
Color change: A noticeable change in color, often to a yellowish or brownish hue.
-
Pungent odor: The release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases upon hydrolysis.
-
Reduced reactivity: A significant decrease in the yield of the desired product in subsequent reactions.
-
Presence of impurities: The appearance of a spot corresponding to 1,2-dimethyl-1H-imidazole-4-sulfonic acid on a TLC plate.
Troubleshooting Failed Reactions
Issue 1: Low or No Yield of the Desired Sulfonamide Product
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degraded Sulfonyl Chloride | Use fresh or properly stored this compound. If in doubt, consider synthesizing the sulfonyl chloride fresh if possible. | Improved reaction efficiency and yield. |
| Presence of Moisture | Ensure all solvents are anhydrous and glassware is oven-dried. Conduct the reaction under an inert atmosphere (nitrogen or argon).[6] | Minimized hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid, leading to a higher yield of the sulfonamide.[6] |
| Steric Hindrance | If the amine is sterically hindered, consider increasing the reaction temperature or extending the reaction time. Alternatively, a different synthetic route may be necessary.[6] | Increased reaction rate and conversion to the desired product. |
| Insufficient Base | Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) to neutralize the HCl generated during the reaction.[7] | The reaction will proceed to completion as the amine nucleophile will not be protonated and rendered unreactive. |
| Low Reactivity of the Amine | For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), a stronger base or a catalyst may be required. Increasing the reaction temperature can also be beneficial. | Enhanced nucleophilicity of the amine, leading to a faster reaction rate. |
Issue 2: Formation of Multiple Products or Impurities
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Di-sulfonylation of Primary Amines | Add the this compound solution dropwise to the amine solution at a low temperature (e.g., 0 °C). Use a slight excess of the primary amine (1.1-1.2 equivalents).[6] | Controlled reaction leading to the formation of the mono-sulfonated product as the major component. |
| Hydrolysis of Sulfonyl Chloride | Follow the recommendations for Issue 1 regarding anhydrous conditions. An aqueous work-up should be performed quickly and at a low temperature. | Reduced formation of the corresponding sulfonic acid as a byproduct. |
| Side Reactions with the Solvent | Choose an inert solvent that does not react with sulfonyl chlorides, such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF). | A cleaner reaction profile with fewer solvent-related byproducts. |
Issue 3: Difficulty in Product Purification
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Presence of Unreacted Starting Materials | Optimize the reaction stoichiometry and monitor the reaction progress by TLC or LC-MS to ensure complete conversion. | Simplified purification with fewer components in the crude mixture. |
| Co-elution of Product and Byproducts | If purification by column chromatography is challenging, consider recrystallization from a suitable solvent system. Alternatively, an acidic or basic wash during the work-up can help remove basic or acidic impurities, respectively. | Isolation of the pure desired product. |
| Product is an Oil Instead of a Solid | Residual solvent can sometimes cause a product to appear as an oil. Ensure complete removal of the solvent under high vacuum. If the product is inherently an oil, purification by column chromatography is the preferred method. | A solid product upon complete solvent removal, or effective purification of an oily product. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Sulfonamides
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (e.g., triethylamine, 1.5 eq) to the stirred solution.[8]
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[8]
-
Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[8]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.[8]
Protocol 2: Derivatization of Phenolic Compounds for LC-MS Analysis
This protocol is adapted from methods for the derivatization of phenolic compounds to enhance their detection by LC-MS.[2][3][4]
Materials:
-
Phenolic analyte solution
-
This compound (DMISC) solution in anhydrous acetonitrile
-
Aqueous buffer solution (e.g., sodium bicarbonate)
-
Extraction solvent (e.g., ethyl acetate or hexane)
Procedure:
-
To a sample of the phenolic analyte in an appropriate solvent, add the aqueous buffer solution.
-
Add a solution of DMISC in anhydrous acetonitrile. The optimal molar ratio of DMISC to analyte should be determined empirically.
-
Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 30-60 minutes).
-
Quench the reaction by adding a small amount of an aqueous acid solution (e.g., formic acid).
-
Extract the derivatized analyte using a suitable organic solvent.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the LC-MS system for analysis.
Visualizations
General Reaction Workflow for Sulfonamide Synthesis
Caption: A generalized experimental workflow for the synthesis of sulfonamides.
Troubleshooting Logic for Low Reaction Yield
Caption: A logical diagram for troubleshooting low yields in sulfonamide synthesis.
Hypothetical Signaling Pathway Inhibition
While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives, particularly sulfonamides, are known to exhibit a wide range of biological activities, including as enzyme inhibitors.[7] The following diagram illustrates a hypothetical scenario where a sulfonamide derivative of this compound inhibits a generic kinase signaling pathway, a common mechanism of action for many drugs.
Caption: A diagram of a hypothetical kinase signaling pathway and its inhibition.
References
- 1. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2-Dimethylimidazole-4-sulfonyl Chloride, a Novel Derivatization Reagent for the Analysis of Phenolic Compounds by Liquid Chromatography Electrospray Tandem Mass Spectrometry: Application to 1-Hydroxypyrene in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC), a novel derivatization strategy for the analysis of propofol by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride | 849351-92-4 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
effect of base on 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound?
A1: this compound is a highly reactive electrophile. The sulfonyl chloride moiety (-SO₂Cl) is susceptible to nucleophilic attack by a wide range of nucleophiles, most commonly primary and secondary amines, to form stable sulfonamides. This reaction is a cornerstone of its application in medicinal chemistry and drug design. The imidazole ring itself can also influence the reactivity of the molecule.
Q2: What is the role of a base in reactions involving this compound?
A2: A base is typically required in reactions with nucleophiles like amines to neutralize the hydrogen chloride (HCl) that is generated as a byproduct. The removal of HCl drives the reaction to completion. The choice of base can significantly impact the reaction rate, yield, and side-product formation.
Q3: Which bases are commonly used for sulfonamide synthesis with this reagent?
A3: Common bases include tertiary amines such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA, Hünig's base), and pyridine. The selection of the appropriate base depends on the specific nucleophile and reaction conditions.
Q4: How does the choice of base affect the reaction outcome?
A4: The choice of base can influence the reaction in several ways:
-
Basicity (pKa): A base must be sufficiently strong to effectively scavenge the generated HCl.
-
Steric Hindrance: Sterically hindered bases, such as DIPEA, are often preferred as they are less likely to act as nucleophiles themselves and compete with the desired amine in attacking the sulfonyl chloride.
-
Nucleophilicity: Less hindered bases, like pyridine or triethylamine, can sometimes act as nucleophiles, leading to the formation of undesired byproducts.
Troubleshooting Guides
Issue 1: Low or No Conversion to the Desired Sulfonamide
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Base | - Ensure at least one equivalent of base is used to neutralize the HCl produced. Using a slight excess (1.1-1.5 equivalents) is common practice. |
| Inappropriate Base Strength | - If using a weak base, consider switching to a stronger base to more effectively drive the reaction forward. Refer to the pKa values of the bases. |
| Steric Hindrance | - If either the nucleophile or the sulfonyl chloride is sterically hindered, the reaction may be slow. Consider using a less hindered base or increasing the reaction temperature. |
| Poor Reagent Quality | - Ensure the this compound and the amine are pure and dry. Sulfonyl chlorides can be sensitive to moisture. |
| Low Reaction Temperature | - For sluggish reactions, consider increasing the temperature. Monitor for potential side reactions at higher temperatures. |
Issue 2: Formation of Unexpected Byproducts
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Nucleophilic Attack by the Base | - If using a non-hindered base like triethylamine or pyridine, it may be competing with your desired nucleophile. Switch to a sterically hindered base such as DIPEA. |
| Hydrolysis of the Sulfonyl Chloride | - The presence of water can lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. Ensure all reagents and solvents are anhydrous. |
| Di-sulfonylation of Primary Amines | - In some cases, primary amines can react twice with the sulfonyl chloride. Use a 1:1 stoichiometry of the amine to the sulfonyl chloride or a slight excess of the amine. |
Data Presentation
The following table provides a qualitative comparison of common bases used in sulfonamide synthesis with this compound. The reactivity and potential for side reactions are based on general principles of organic chemistry.
| Base | pKa of Conjugate Acid | Steric Hindrance | Relative Reactivity | Potential for Nucleophilic Side Reactions |
| Pyridine | 5.25 | Low | Moderate | Moderate |
| Triethylamine (TEA) | 10.75 | Moderate | High | Low to Moderate |
| N,N-Diisopropylethylamine (DIPEA) | 11.0 | High | High | Very Low |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide using this compound
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous base (e.g., DIPEA or triethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
Standard glassware for organic synthesis
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in the anhydrous solvent.
-
Add the anhydrous base (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.0 equivalent) in the anhydrous solvent.
-
Slowly add the solution of the sulfonyl chloride to the stirred amine/base mixture at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.
Visualizations
Caption: General reaction mechanism for sulfonamide formation.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision tree for selecting an appropriate base.
scale-up considerations for reactions using 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride in their synthetic endeavors. This resource provides troubleshooting guidance and frequently asked questions to facilitate the smooth scale-up of your reactions.
Troubleshooting Guide
Scaling up reactions involving this compound can present several challenges. The following table outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Yields | 1. Incomplete reaction: Insufficient reaction time, low temperature, or inadequate mixing. 2. Hydrolysis of the sulfonyl chloride: Presence of water in reagents or solvents.[1] 3. Side reactions: Reaction with solvent or impurities. 4. Degradation of starting material or product: High reaction temperature or prolonged reaction time. | 1. Reaction Optimization: Monitor reaction progress by TLC or LC-MS to determine optimal time and temperature. Ensure efficient stirring, especially in heterogeneous mixtures. 2. Anhydrous Conditions: Use anhydrous solvents and reagents. Dry glassware thoroughly before use. 3. Solvent Selection: Choose an inert solvent that does not react with the sulfonyl chloride (e.g., DCM, THF, acetonitrile). 4. Temperature Control: Maintain the recommended reaction temperature. Consider a gradual warm-up from a lower temperature. |
| Formation of Impurities | 1. Hydrolysis Product: Formation of 1,2-dimethyl-1H-imidazole-4-sulfonic acid due to moisture. 2. Di-sulfonylation: Reaction of two equivalents of the sulfonyl chloride with a primary amine. 3. Reaction with Base: The sulfonyl chloride may react with certain amine bases. 4. Thermal Decomposition: Generation of byproducts at elevated temperatures.[2][3][4] | 1. Strict Anhydrous Conditions: As mentioned above, minimize water content. 2. Controlled Stoichiometry: Add the sulfonyl chloride solution dropwise to the amine solution to avoid localized high concentrations. 3. Base Selection: Use a non-nucleophilic base such as triethylamine or DIPEA. 4. Temperature Monitoring: Use a reliable temperature probe and maintain a stable reaction temperature. |
| Difficult Product Isolation/Purification | 1. Emulsion formation during workup: Presence of polar impurities or excess base. 2. Co-elution of impurities during chromatography: Similar polarity of product and impurities. 3. Product oiling out: Difficulty in crystallizing the final product. | 1. Workup Optimization: Use brine washes to break emulsions. Adjust the pH carefully during extraction. 2. Chromatography Optimization: Screen different solvent systems for column chromatography. Consider using a different stationary phase if co-elution persists. 3. Crystallization Techniques: Try different solvent systems for recrystallization. Seeding with a small crystal of pure product can induce crystallization. Sonication may also be helpful. |
| Exothermic Reaction/Poor Temperature Control | 1. Rapid addition of reagents: The reaction between sulfonyl chlorides and amines is often exothermic. 2. Inadequate cooling: Insufficient cooling capacity for the reaction scale. | 1. Slow Addition: Add the sulfonyl chloride solution to the amine solution slowly and in a controlled manner, while monitoring the internal temperature. 2. Efficient Cooling: Use an appropriately sized cooling bath (ice-water, ice-salt, or dry ice-acetone) and ensure good heat transfer. For larger scales, consider using a jacketed reactor with a chiller. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for reacting this compound with a primary amine?
A1: Dichloromethane (DCM) is a commonly used solvent for this type of reaction as it is relatively inert and dissolves both the sulfonyl chloride and many amine substrates. Other aprotic solvents like tetrahydrofuran (THF) and acetonitrile can also be used. It is crucial to use anhydrous solvents to prevent hydrolysis of the sulfonyl chloride.
Q2: Which base is recommended for this reaction?
A2: A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended. These bases are effective at scavenging the HCl generated during the reaction without competing with the primary amine nucleophile.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase should be chosen to achieve good separation between the starting materials (amine and sulfonyl chloride) and the sulfonamide product. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Q4: What are the key safety precautions when working with this compound?
A4: this compound is a corrosive and moisture-sensitive compound. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat. Avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Q5: How should I store this compound?
A5: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prolong its shelf life.
Experimental Protocols
Key Experiment: Synthesis of a Sulfonamide
This protocol describes a general procedure for the synthesis of a sulfonamide from this compound and a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0-1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the primary amine and dissolve it in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath and add the base (TEA or DIPEA).
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC until the starting amine is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
Visualizations
Experimental Workflow
Caption: A typical workflow for the synthesis of a sulfonamide.
Signaling Pathway Inhibition by Sulfonamide Drugs
Caption: Inhibition of a kinase signaling pathway by a sulfonamide drug.
References
Validation & Comparative
A Comparative Guide to Sulfonylating Agents: Spotlight on 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate sulfonylating agent is a critical decision in the synthesis of sulfonamides and sulfonate esters, which are core moieties in a multitude of therapeutic agents. This guide provides an objective comparison of 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride with other commonly used sulfonylating agents, such as p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl). The comparison is based on their chemical structure, reactivity, and applications, with supporting experimental data where available.
Introduction to Sulfonylating Agents
Sulfonylating agents are reactive compounds used to introduce a sulfonyl group (-SO₂R) onto a substrate, typically an alcohol or an amine. This reaction is fundamental in organic synthesis for several reasons:
-
Activation of Alcohols: The hydroxyl group of an alcohol is a poor leaving group. Conversion to a sulfonate ester (e.g., tosylate or mesylate) transforms it into an excellent leaving group, facilitating nucleophilic substitution and elimination reactions.
-
Synthesis of Sulfonamides: The sulfonamide functional group is a key pharmacophore found in a wide range of drugs, including antibiotics, diuretics, and anticonvulsants.
-
Protecting Groups: Sulfonyl groups can be used as protecting groups for amines.[1]
The reactivity of a sulfonyl chloride is primarily governed by the electrophilicity of the sulfur atom, which is influenced by the electronic and steric nature of the 'R' group.
Comparative Analysis of Sulfonylating Agents
This section compares the structural features and reactivity of this compound with the widely used tosyl chloride and mesyl chloride.
This compound is a heteroaromatic sulfonyl chloride. The imidazole ring is an electron-rich heterocycle that is a common feature in many biologically active molecules.[2] Its presence is expected to influence the reactivity of the sulfonyl chloride group. The dimethyl substitution on the imidazole ring prevents tautomerization and may provide some steric hindrance.
p-Toluenesulfonyl chloride (TsCl) is an aromatic sulfonyl chloride. The toluene ring provides steric bulk and the tosyl group is UV-active, which aids in the visualization of reactions by thin-layer chromatography (TLC). Tosylates are often crystalline solids, which can be easier to purify.[3]
Methanesulfonyl chloride (MsCl) is an aliphatic sulfonyl chloride. Its small size results in higher reactivity and generally faster reaction times compared to tosyl chloride.[3] However, mesylates are often oils or low-melting solids, which can be more challenging to purify.[3]
Theoretical Reactivity Profile
The electron-donating nature of the 1,2-dimethyl-1H-imidazole ring is expected to reduce the electrophilicity of the sulfur atom in this compound compared to aromatic sulfonyl chlorides with electron-withdrawing groups. However, the imidazole moiety itself can act as a catalyst in nucleophilic reactions, potentially influencing the reaction mechanism and rate. The stability of heteroaromatic sulfonyl chlorides can vary, with some being prone to decomposition.[4][5]
Experimental Data Comparison
A comprehensive search of the scientific literature reveals a significant lack of published quantitative data for the use of this compound in general synthetic applications. Its use is predominantly documented as a derivatizing agent for analytical purposes, particularly for enhancing the detection of phenols like propofol in LC-MS/MS analysis. This suggests it reacts readily with phenols.
The following tables summarize available experimental data for the sulfonylation of representative substrates with tosyl chloride and mesyl chloride. The entries for this compound are marked as "Data not available" to highlight the gap in the current literature.
Table 1: Sulfonylation of Aniline
| Sulfonylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | - | - | - | - | Data not available | - |
| p-Toluenesulfonyl chloride | Pyridine | DCM | RT | 2 | Quantitative | [6] |
| Methanesulfonyl chloride | Pyridine | DCM | 0 to RT | - | High (qualitative) | [7] |
Table 2: Sulfonylation of Benzyl Alcohol
| Sulfonylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | - | - | - | - | Data not available | - |
| p-Toluenesulfonyl chloride | TEA/DMAP | CH₂Cl₂ | 0 to 15 | 12.5 | 53 (as tosylate) | [8][9] |
| Methanesulfonyl chloride | Triethylamine | DCM | -10 to 0 | 0.25 | >95 (as mesylate) | [10] |
Note: The reaction of benzyl alcohols with tosyl chloride can sometimes lead to the formation of benzyl chlorides instead of tosylates, especially with electron-withdrawing or electron-donating groups on the aromatic ring.[8][9][11][12]
Experimental Protocols
Below are typical experimental protocols for the sulfonylation of an alcohol and an amine using tosyl chloride and mesyl chloride.
General Protocol for Tosylation of an Alcohol
To a solution of the alcohol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C is added a solution of p-toluenesulfonyl chloride (1.2 eq) in DCM dropwise. A catalytic amount of 4-dimethylaminopyridine (DMAP) can also be added. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature, while being monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.[8]
General Protocol for Mesylation of an Amine
To a solution of the amine (1.0 eq) and pyridine (1.1 eq) in an anhydrous aprotic solvent like DCM at 0 °C is added methanesulfonyl chloride (1.0 eq) dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction mixture is then diluted with the solvent and washed sequentially with water, dilute acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to afford the crude sulfonamide, which can be further purified by recrystallization or column chromatography.
Visualizing Sulfonylation
The following diagrams illustrate the general workflow of a sulfonylation reaction and the key structural differences between the compared sulfonylating agents.
Caption: A typical experimental workflow for a sulfonylation reaction.
Caption: Structural comparison of the variable groups on the sulfonylating agents.
Conclusion
While this compound presents an interesting scaffold due to the presence of the biologically relevant imidazole moiety, there is a clear lack of published experimental data regarding its performance as a general sulfonylating agent in organic synthesis. This contrasts sharply with the well-documented and predictable reactivity of tosyl chloride and mesyl chloride.
-
Tosyl chloride remains a reliable and widely used reagent, particularly when a crystalline product is desired for ease of purification.
-
Mesyl chloride offers higher reactivity and is preferable for less reactive substrates or when faster reaction times are needed.
Further research is required to fully characterize the reactivity profile of this compound and to determine its potential advantages or disadvantages compared to standard sulfonylating agents. Based on its structure, it may offer unique reactivity or properties to the resulting sulfonamides and sulfonate esters, particularly in the context of medicinal chemistry. However, without supporting experimental data, its application in synthesis remains speculative. Researchers are encouraged to perform direct comparative studies to elucidate its synthetic utility.
References
- 1. Tosyl chloride: Application, Preparation_Chemicalbook [chemicalbook.com]
- 2. bbzblog.wordpress.com [bbzblog.wordpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. [PDF] Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates | Semantic Scholar [semanticscholar.org]
- 12. merckmillipore.com [merckmillipore.com]
A Comparative Guide to Analytical Method Validation Using 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride and its Alternatives
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of analytes is paramount. Chemical derivatization is a powerful technique to enhance the detectability of molecules that exhibit poor ionization efficiency or chromatographic retention in liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison of the analytical performance of methods using 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (DMISC) against common alternative derivatizing agents.
The core focus of this comparison is the analytical validation of methods for quantifying phenolic compounds, including estrogens and the anesthetic propofol. The performance of DMISC is benchmarked against established derivatizing agents:
-
Dansyl Chloride: A widely used reagent for derivatizing phenols and primary/secondary amines.
-
4-(Dimethylamino)benzoyl chloride (DMABC): An alternative for derivatizing hydroxyl and amino groups.
-
2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS): A reagent known for derivatizing phenolic hydroxyl groups.
This guide presents quantitative data from various studies in structured tables for easy comparison, details the experimental protocols for each derivatization method, and provides visualizations of the experimental workflows.
Performance Comparison of Derivatization Agents
The choice of derivatization reagent can significantly impact the sensitivity, linearity, and overall performance of an analytical method. The following tables summarize the quantitative performance data for DMISC and its alternatives across different classes of analytes.
Table 1: Comparison for the Analysis of Propofol
| Derivatization Reagent | Linearity Range (ng/mL) | LLOQ (ng/mL) | LOD (ng/mL) | Matrix | Reference |
| This compound (DMISC) | 5 - 1000[1][2] | 5[1][2] | 0.95[1][2] | Serum | [1][2] |
| Dansyl Chloride | 20 - 20,000[3] | 20 | Not Reported | Plasma/Blood | [3] |
| Azo-coupling Reagent | Not Reported | 0.1 | 0.0004 | Blood/Urine | [4] |
| FMP-TS | Not Reported | 10 (pg/mg hair) | 3.6 (pg/mg hair) | Hair | [5] |
Table 2: Comparison for the Analysis of Estrogens
| Derivatization Reagent | Analyte | Linearity Range (pg/mL) | LLOQ (pg/mL) | LOD (pg/mL) | Matrix | Reference |
| 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride (DMISC isomer) | Estradiol (E2) | Not Reported | 0.5[6] | Not Reported | Serum | [6] |
| Dansyl Chloride | Estrone (E1) | 1 - 10,000 | Not Reported | 2.5 | Serum Albumin | [7] |
| Estradiol (E2) | 0.5 - 1000[7] | Not Reported | 1 | Serum Albumin | [7] | |
| Estriol (E3) | 1 - 10,000 | Not Reported | 2.5 | Serum Albumin | [7] | |
| FMP-TS | Estrone (E1) | 1 - 400 (pg/sample) | 0.2 (pg on-column) | 0.2 (pg on-column) | Plasma/Serum | [8][9] |
| Estradiol (E2) | 1 - 400 (pg/sample) | 0.2 (pg on-column) | 0.2 (pg on-column) | Plasma/Serum | [8][9] |
Table 3: Comparison for the Analysis of Other Phenolic Compounds
| Derivatization Reagent | Analyte(s) | Linearity Range | LLOQ | LOD | Matrix | Reference |
| This compound (DMISC) | 1-Hydroxypyrene | Not Reported | Not Reported | Not Reported | Urine | |
| Dansyl Chloride | Various Phenols | Not Reported | 2 - 30 pg/g | Not Reported | Plasma | |
| Benzoyl Chloride | 70 Neurochemicals | Not Reported | < 10 nM (most) | Not Reported | Various | [10] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process is crucial for understanding the methodological nuances of each derivatization technique. The following diagrams, generated using Graphviz, illustrate the key steps in the analytical workflows.
General Derivatization Workflow
DMISC Derivatization Reaction
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following sections provide detailed methodologies for the key derivatization experiments cited in this guide.
Protocol 1: Derivatization of Phenolic Compounds with this compound (DMISC)
This protocol is adapted from the method described for the analysis of phenolic compounds.[11]
Materials:
-
This compound (DMISC) solution (1.0 mg/mL in acetone)
-
0.1 M Sodium bicarbonate buffer (pH 10.5)
-
Nitrogen gas supply
-
Reaction vials
Procedure:
-
Transfer an aliquot of the analytical standard or purified sample extract into a reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas. For volatile phenols, this step should be omitted.[11]
-
Re-dissolve the residue in 100 µL of 0.1 M sodium bicarbonate buffer (pH 10.5).[11]
-
Add 100 µL of the 1.0 mg/mL DMISC solution in acetone to the reaction vial.[11]
-
Vortex the mixture and incubate at 60°C for 10 minutes.
-
After incubation, cool the reaction mixture to room temperature.
-
The sample is now ready for dilution and injection into the LC-MS/MS system.
Protocol 2: Derivatization of Phenolic Compounds with Dansyl Chloride
This protocol is a general procedure adapted from several sources for the derivatization of phenols.[12]
Materials:
-
Dansyl chloride solution (e.g., 1 mg/mL in acetone or acetonitrile)
-
Sodium carbonate/bicarbonate buffer (e.g., 0.1 M, pH 9.5-10.5)
-
Quenching solution (e.g., 5% formic acid or methylamine solution)
-
Reaction vials
Procedure:
-
Transfer the sample or standard to a reaction vial and evaporate to dryness if necessary.
-
Reconstitute the residue in 100 µL of sodium carbonate/bicarbonate buffer.
-
Add 100 µL of the dansyl chloride solution.
-
Vortex the mixture and incubate at a specified temperature (e.g., 60°C) for a designated time (e.g., 30-60 minutes), protected from light.
-
After incubation, cool the reaction mixture.
-
Add a quenching solution to react with the excess dansyl chloride.
-
The sample is then ready for LC-MS/MS analysis.
Protocol 3: Derivatization of Estrogens with 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS)
This protocol is based on the method for derivatizing estrogens to enhance detection.[8][9]
Materials:
-
2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) solution (e.g., 1 mg/mL in acetonitrile)
-
Triethylamine (TEA) solution (e.g., 5% in acetonitrile)
-
Reaction vials
Procedure:
-
Following solid-phase extraction of the estrogens, evaporate the eluate to dryness.
-
Reconstitute the residue in 50 µL of FMP-TS solution.
-
Add 50 µL of the TEA solution.
-
Vortex the mixture and incubate (e.g., at 60°C for 15 minutes).
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 4: Derivatization of Phenolic Compounds with 4-(Dimethylamino)benzoyl chloride (DMABC)
This protocol provides a general guideline for the derivatization of phenols using DMABC.
Materials:
-
4-(Dimethylamino)benzoyl chloride (DMABC) solution (e.g., 10 mg/mL in a suitable organic solvent like acetone or dichloromethane)
-
Alkaline solution (e.g., 1 M sodium hydroxide)
-
Organic extraction solvent (e.g., dichloromethane)
-
Reaction vials
Procedure:
-
To an aqueous solution of the phenolic analyte, add the alkaline solution to adjust the pH.
-
Add the DMABC solution and vortex vigorously for 1-2 minutes at room temperature.
-
Extract the derivatized analyte into an organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Conclusion
The selection of a derivatization reagent is a critical step in the development of robust and sensitive analytical methods for compounds that are otherwise challenging to analyze by LC-MS. This compound (DMISC) has emerged as a promising reagent, demonstrating excellent performance, particularly for the analysis of propofol and phenolic compounds, offering high sensitivity and analyte-specific fragmentation.[1][2][6]
Dansyl chloride remains a widely used and effective reagent, especially for broader applications involving primary and secondary amines in addition to phenols.[3] However, for certain analytes like estrogens, alternative reagents such as FMP-TS may offer advantages in terms of specificity and sensitivity.[8][9] The choice of the optimal derivatization strategy will ultimately depend on the specific analyte, the sample matrix, and the desired analytical performance characteristics. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their analytical needs.
References
- 1. gtfch.org [gtfch.org]
- 2. Quantitative metabolomic profiling using dansylation isotope labeling and liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a rapid and sensitive LC-ESI/MS/MS assay for the quantification of propofol using a simple off-line dansyl chloride derivatization reaction to enhance signal intensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure [mdpi.com]
- 12. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical techniques and expected experimental data for validating the structure of 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages data from its isomer, 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride, and the parent compound, imidazole-4-sulfonyl chloride, to provide a comprehensive framework for structural confirmation.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Accurate structural validation is paramount to ensure the reliability of biological and chemical studies. This guide outlines the application of key analytical techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and X-ray Crystallography—for the unambiguous structure determination of this class of compounds.
Data Presentation: A Comparative Analysis
The following tables summarize the available and expected analytical data for this compound and its closely related analogues. This comparative approach allows researchers to anticipate the spectral characteristics of the target molecule.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Pattern (Expected) |
| This compound | C₅H₇ClN₂O₂S | 194.64 | [M-SO₂Cl]⁺, [M-Cl]⁺, imidazole ring fragments |
| 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride | C₅H₇ClN₂O₂S | 194.64 | Similar to the 4-isomer, with potential minor differences in fragment intensities |
| Imidazole-4-sulfonyl chloride | C₃H₃ClN₂O₂S | 166.59 | [M-SO₂Cl]⁺, [M-Cl]⁺, imidazole ring fragments |
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound | ~7.5-7.8 | s | H-5 |
| ~3.7-3.9 | s | N-CH₃ | |
| ~2.5-2.7 | s | C-CH₃ | |
| 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride | ~7.4-7.6 | s | H-4 |
| ~3.8-4.0 | s | N-CH₃ | |
| ~2.6-2.8 | s | C-CH₃ | |
| Imidazole-4-sulfonyl chloride | ~8.0-8.2 | s | H-2 |
| ~7.8-8.0 | s | H-5 |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~145-148 | C-2 |
| ~138-142 | C-4 | |
| ~120-125 | C-5 | |
| ~34-36 | N-CH₃ | |
| ~13-15 | C-CH₃ | |
| 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride | ~146-149 | C-2 |
| ~128-132 | C-5 | |
| ~125-128 | C-4 | |
| ~35-37 | N-CH₃ | |
| ~14-16 | C-CH₃ | |
| Imidazole-4-sulfonyl chloride | ~138-142 | C-2 |
| ~135-138 | C-4 | |
| ~118-122 | C-5 |
Table 4: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Functional Group | Expected Range | Assignment |
| S=O (asymmetric stretch) | 1360 - 1380 | Sulfonyl chloride |
| S=O (symmetric stretch) | 1170 - 1190 | Sulfonyl chloride |
| C=N stretch | 1500 - 1600 | Imidazole ring |
| C-N stretch | 1250 - 1350 | Imidazole ring |
| C-H stretch (aromatic) | 3000 - 3150 | Imidazole ring |
| C-H stretch (aliphatic) | 2850 - 3000 | Methyl groups |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a general guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity of atoms and the chemical environment of protons and carbons.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle of 45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
-
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak ([M]⁺ or [M+H]⁺) and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurement to confirm the elemental composition.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet, a thin film on a salt plate (for oils), or in solution.
-
Instrumentation: Use an FT-IR spectrometer.
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal.
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Instrumentation: Use a single-crystal X-ray diffractometer.
-
Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K).
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for structural validation.
Caption: Molecular structure of this compound.
Performance of 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride in Different Reaction Media: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride as a sulfonylating agent in various reaction media. Due to the limited availability of direct experimental data for this specific reagent, this document draws upon established principles of sulfonyl chloride chemistry and data from analogous heteroaromatic sulfonyl chlorides to offer a comprehensive overview for researchers in drug discovery and organic synthesis.
Introduction to this compound
This compound is a heterocyclic sulfonyl chloride that holds promise as a reagent for the synthesis of novel sulfonamides. The imidazole moiety can influence the reactivity of the sulfonyl chloride group and may impart unique properties to the resulting sulfonamide derivatives, making it a compound of interest in medicinal chemistry. Sulfonamides are a critical class of compounds in drug development, exhibiting a wide range of biological activities.
Proposed Synthesis of this compound
A plausible synthetic route to this compound, based on common organic chemistry transformations, is outlined below. This pathway involves the initial synthesis of the corresponding sulfonic acid followed by chlorination.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: General Synthesis of Heteroaromatic Sulfonyl Chlorides from Sulfonic Acids
This protocol provides a general method for the conversion of a heteroaromatic sulfonic acid to the corresponding sulfonyl chloride, a key step in the proposed synthesis of the title compound.
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place the heteroaromatic sulfonic acid (1.0 eq).
-
Addition of Chlorinating Agent: Add an excess of a chlorinating agent such as thionyl chloride (SOCl₂) (typically 2-5 eq), optionally in an inert solvent like dichloromethane (DCM) or chloroform (CHCl₃). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 40-80 °C) and monitor the progress by thin-layer chromatography (TLC) or quenching a small aliquot with an amine to check for sulfonamide formation.
-
Work-up: Once the reaction is complete, carefully remove the excess chlorinating agent and solvent under reduced pressure. The crude sulfonyl chloride is often used immediately in the next step due to potential instability. If purification is necessary, it may be attempted by recrystallization or short-path distillation under high vacuum, though decomposition is a risk.
Performance in Different Reaction Media: An Inferential Analysis
The choice of solvent is critical in reactions involving sulfonyl chlorides as it can significantly influence reaction rates, yields, and the stability of the reagent itself. While specific data for this compound is unavailable, we can infer its likely behavior based on studies of other heteroaromatic and aromatic sulfonyl chlorides.
Key Considerations for Solvent Selection:
-
Solubility: The sulfonyl chloride and the nucleophile (e.g., amine) must be soluble in the chosen solvent.
-
Polarity: Polar aprotic solvents are generally preferred for sulfonylation reactions as they can solvate the transition state, potentially accelerating the reaction.
-
Reactivity with the Sulfonyl Chloride: Protic solvents such as water and alcohols can react with the highly electrophilic sulfonyl chloride, leading to hydrolysis or solvolysis and reducing the yield of the desired sulfonamide.
-
Base Compatibility: The solvent should be compatible with the base used to scavenge the HCl generated during the reaction.
Table 1: Predicted Performance of this compound in Common Solvents
| Reaction Medium | Predicted Performance | Rationale |
| Dichloromethane (DCM) | Excellent | Inert, good solubility for many organic compounds, and compatible with common bases like triethylamine and pyridine. A standard solvent for sulfonylation. |
| Acetonitrile (ACN) | Good to Excellent | Polar aprotic solvent that can enhance reaction rates. Good solubility for a wide range of substrates. |
| Tetrahydrofuran (THF) | Good | Aprotic and can be a good solvent, but may be more reactive than DCM or ACN under certain conditions. |
| Pyridine | Good (as solvent and base) | Can act as both the solvent and the base. Its basicity facilitates the reaction by neutralizing HCl. However, purification can be more complex. |
| Toluene | Moderate | Less polar than chlorinated solvents, which may result in slower reaction rates. Good for reactions at higher temperatures if the reagent is stable. |
| Water / Alcohols | Poor | Prone to solvolysis, leading to the formation of the corresponding sulfonic acid or sulfonate ester, thus reducing the yield of the desired sulfonamide.[1] |
Comparison with Alternative Sulfonylating Agents
The performance of this compound can be benchmarked against commonly used sulfonylating agents.
Table 2: Comparative Overview of Sulfonylating Agents
| Reagent | Structure | Advantages | Disadvantages |
| This compound | Imidazole-based | - Potential for unique biological activity of derivatives- Heteroaromatic nature may influence reactivity and selectivity | - Limited commercial availability- Stability data is not widely available- Potentially higher cost |
| p-Toluenesulfonyl chloride (TsCl) | Aromatic | - Widely available and inexpensive- Well-characterized reactivity- Stable and easy to handle | - Resulting tosyl group can sometimes be difficult to remove if used as a protecting group |
| Benzenesulfonyl chloride (BsCl) | Aromatic | - Commercially available- Simple aromatic structure | - Less reactive than activated sulfonyl chlorides |
| 2-Naphthalenesulfonyl chloride | Aromatic | - Can introduce a bulky, lipophilic group | - Higher molecular weight |
The imidazole ring in this compound is expected to act as an electron-donating group, which might slightly decrease the electrophilicity of the sulfonyl sulfur compared to unsubstituted benzenesulfonyl chloride. However, the overall electronic properties and steric effects of the dimethylated imidazole ring will dictate its precise reactivity.
General Experimental Workflow for Sulfonamide Synthesis
The following workflow illustrates a typical procedure for the synthesis of a sulfonamide using a sulfonyl chloride.
Caption: General experimental workflow for sulfonamide synthesis.
Conclusion
While direct experimental data on the performance of this compound in different reaction media is scarce, this guide provides a framework for its potential application in organic synthesis. Based on the chemistry of analogous heteroaromatic sulfonyl chlorides, it is predicted to be an effective reagent for sulfonamide synthesis, particularly in polar aprotic solvents like dichloromethane and acetonitrile. Its unique imidazole scaffold may offer advantages in the development of novel pharmaceutically active compounds. Further experimental investigation is warranted to fully elucidate its reactivity profile and compare its performance directly with established sulfonylating agents.
References
A Comparative Guide to Assessing the Purity of Synthesized 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity is a cornerstone of chemical synthesis, particularly in the pharmaceutical industry where impurities can impact efficacy, safety, and regulatory approval. This guide provides an objective comparison of key analytical techniques for assessing the purity of synthesized 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride, a reactive sulfonylating agent. The comparison is supported by representative data and detailed experimental protocols to ensure reliable and reproducible results.
Comparison of Analytical Techniques
The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the need for high-throughput screening, precise quantification, or definitive structural confirmation. The following table summarizes the key performance characteristics of the most common techniques for determining the purity of sulfonyl chlorides.
| Technique | Principle | Information Provided | Advantages | Limitations | Typical Purity (%) |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Purity (area %), presence of impurities, retention time.[1] | High resolution, quantitative, suitable for non-volatile and thermally labile compounds.[2] | Requires reference standards for absolute quantification. | >95-99% |
| Quantitative ¹H Nuclear Magnetic Resonance (qNMR) | Absorption of radiofrequency energy by atomic nuclei in a magnetic field.[3] | Purity, structural confirmation, identification of impurities.[4][5] | Highly accurate, non-destructive, does not require a reference standard of the analyte.[3][6] | Lower sensitivity than HPLC, potential for signal overlap.[3] | >98% |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[7][8] | Molecular weight confirmation, identification of unknown impurities, purity estimation.[9] | High sensitivity and specificity, provides structural information on impurities.[10] | Semi-quantitative without impurity standards, potential for ion suppression. | >99% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Purity, identification of volatile impurities and byproducts. | Excellent for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds like sulfonyl chlorides.[11] | N/A for this compound |
| Melting Point Analysis | Determination of the temperature range over which a solid melts.[12] | Preliminary indication of purity. | Simple, rapid, and inexpensive. | Impurities can lower and broaden the melting point range; not quantitative.[12][13] | Sharp, defined range |
Experimental Protocols
Standardized and detailed protocols are crucial for obtaining reliable and reproducible purity data. Below are methodologies for the key analytical techniques.
1. High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol outlines a general procedure for determining the purity of this compound by HPLC with UV detection.[14]
-
Objective: To determine the purity of the synthesized compound and quantify its impurities.
-
Materials and Reagents:
-
Synthesized this compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Chromatography data system (CDS)
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of the synthesized compound in a 1:1 mixture of acetonitrile and water to achieve a concentration of ~1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Data Analysis:
-
Integrate the peak areas of the main compound and all impurity peaks.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
-
2. Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol provides a method for determining the absolute purity of this compound using an internal standard.[3]
-
Objective: To accurately determine the purity of the synthesized compound against a certified internal standard.
-
Materials and Reagents:
-
Synthesized this compound
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆)
-
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision analytical balance
-
-
Procedure:
-
Sample Preparation:
-
Accurately weigh ~10 mg of the synthesized compound and ~5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation:
-
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
-
Where: I = integral area, N = number of protons for the integrated signal, M = molar mass, m = mass, P = purity of the standard.
-
-
-
3. Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is for the identification and semi-quantitative analysis of impurities in the synthesized compound.[1]
-
Objective: To identify and estimate the levels of impurities with high sensitivity and specificity.
-
Materials and Reagents:
-
Same as HPLC-UV, but with LC-MS grade solvents.[14]
-
-
Instrumentation:
-
LC-MS system (e.g., with a quadrupole or time-of-flight mass analyzer).
-
C18 reversed-phase column.
-
-
Procedure:
-
Chromatographic Conditions:
-
Use the same HPLC method as described above.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
-
Data Analysis:
-
Identify the target compound by its retention time and mass-to-charge ratio (m/z).
-
Analyze the mass spectra of impurity peaks to determine their molecular weights and propose potential structures.
-
Purity can be estimated by the relative response of impurity peaks to the main compound peak.
-
-
Visualizing the Workflow
Diagrams created using Graphviz help to visualize the logical flow of the purity determination process.
Caption: Workflow for Purity Assessment.
Alternative Sulfonylating Agents
For comparison, researchers may consider alternative sulfonylating agents. The choice of reagent can depend on factors like reactivity, stability, and the specific requirements of the downstream application.
| Reagent | Structure | Key Features |
| This compound | Imidazole-based | Reactive, potentially good for specific heterocyclic syntheses. |
| p-Toluenesulfonyl chloride (TsCl) | Aromatic | Widely used, stable, crystalline solid, less reactive than many alternatives. |
| Methanesulfonyl chloride (MsCl) | Aliphatic | Highly reactive, liquid, often used for mesylation of alcohols. |
| Dansyl chloride | Naphthalene-based | Used for derivatization, particularly for fluorescent labeling of amines. |
The purity assessment methods described in this guide are broadly applicable to these alternative reagents, although specific chromatographic conditions may need to be optimized. The consistent application of these analytical techniques is essential for ensuring the quality and reliability of synthesized chemical entities in research and development.
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 8. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 9. fiveable.me [fiveable.me]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. moravek.com [moravek.com]
- 13. Normal 0 false false false EN-US X-NONE X-NONE Criteria of purity of - askIITians [askiitians.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to 1,2-Dimethyl-1H-imidazole-4-sulfonyl Chloride in Synthetic and Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (DMISC), a versatile sulfonylating agent, and compares its performance and applications with other common alternatives. This document is intended to assist researchers in selecting the appropriate reagent for their synthetic and analytical needs, with a focus on applications in drug development and bioanalysis.
Introduction to this compound (DMISC)
This compound, with CAS number 137049-02-6, is a specialized chemical intermediate that combines a dimethylated imidazole ring with a reactive sulfonyl chloride functional group.[1] This unique structure makes it a valuable reagent for introducing the 1,2-dimethyl-1H-imidazole-4-sulfonyl moiety into a wide array of molecular architectures. The imidazole core is a common feature in many biologically active molecules and pharmaceuticals, making DMISC a significant building block in medicinal chemistry.[1] Its primary applications lie in the formation of sulfonamides and sulfonate esters, and it has found a notable niche as a derivatizing agent in analytical chemistry to enhance the sensitivity of detection in mass spectrometry.[2][3]
Performance Comparison with Alternative Sulfonylating Agents
The selection of a sulfonylating agent is critical and depends on factors such as substrate reactivity, desired reaction kinetics, and the electronic properties of the target molecule. DMISC is one of several options available to researchers. Here, we compare it with other widely used sulfonyl chlorides.
| Reagent | Structure | Key Features & Applications |
| This compound (DMISC) | C₅H₇ClN₂O₂S | Excellent for derivatization of phenols to enhance LC-MS/MS ionization and fragmentation.[2][3] The imidazole group provides a readily protonatable site. |
| p-Toluenesulfonyl chloride (TsCl) | CH₃C₆H₄SO₂Cl | A widely used, moderately reactive agent for the formation of stable sulfonamides and sulfonate esters (tosylates), which are good leaving groups.[4] |
| Methanesulfonyl chloride (MsCl) | CH₃SO₂Cl | A highly reactive alkanesulfonyl chloride, often used to form mesylates, which are excellent leaving groups in substitution and elimination reactions.[4] |
| Dansyl chloride | C₁₂H₁₂ClN₂O₂S | Primarily used as a fluorescent labeling and derivatizing agent for primary and secondary amines, as well as phenols, to enhance detection in HPLC and LC-MS.[3][5][6] |
| 2,4-Dichlorobenzenesulfonyl chloride | Cl₂C₆H₃SO₂Cl | A highly reactive agent due to the presence of two electron-withdrawing chloro groups, making it suitable for less nucleophilic substrates.[4] |
Key Application: Derivatization for Enhanced LC-MS/MS Analysis
A significant and well-documented application of DMISC is as a derivatization reagent to improve the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of phenolic compounds, such as the anesthetic agent propofol.[2][3][7]
Challenge: Propofol analysis by LC-MS/MS is challenging due to its poor ionization efficacy and weak fragmentation, leading to low signal intensities.[2][7]
Solution: DMISC reacts with the phenolic hydroxyl group of propofol to form a dimethylimidazolesulfonyl (DMIS) derivative. This derivative exhibits significantly improved ionization and fragmentation, producing intense [M+H]⁺ ions in positive-ion electrospray ionization (ESI), with the dimethylimidazole moiety yielding abundant product ions for sensitive detection.[2]
Quantitative Data for Propofol Derivatization
The following table summarizes the validation parameters for the analysis of propofol in serum after derivatization with DMISC.
| Parameter | Result |
| Linearity Range | 5 to 1000 ng/mL |
| Weighting Factor | 1/x² |
| Lower Limit of Quantification (LLoQ) | 5 ng/mL[2][7] |
| Limit of Detection (LoD) | 0.95 ng/mL[2][7] |
| Processed Sample Stability | Up to 25 hours[2][7] |
Comparison with an Alternative Derivatizing Agent:
Dansyl chloride is another reagent used for the derivatization of propofol. A study using dansyl chloride reported a 200-fold increase in signal intensity compared to underivatized propofol and an analytical range of 20-20,000 ng/mL in plasma and blood.[5] While both reagents significantly enhance sensitivity, the choice may depend on specific matrix effects, desired detection limits, and chromatographic conditions. Another approach using azo-coupling for propofol derivatization has reported even lower limits of quantification, down to 0.4 pg/mL in urine and 0.1 ng/mL in blood.[8]
Experimental Protocol: Derivatization of Propofol in Serum with DMISC
This protocol is adapted from the method described by Maas et al. (2017).[2][7]
1. Sample Preparation:
-
To 200 µL of serum, add 20 µL of internal standard (e.g., thymol, 1 µg/mL in methanol).
-
Perform protein precipitation by adding 1 mL of acetonitrile, followed by vortexing and centrifugation.
2. Derivatization Reaction:
-
Transfer 100 µL of the supernatant to a new vial.
-
Add 100 µL of 0.1 M sodium bicarbonate buffer (pH 10.5).
-
Add 100 µL of DMISC solution (25 mg/mL in a suitable solvent).
-
Vortex the mixture and heat at 60°C for 10 minutes.
3. Extraction:
-
Cool the reaction mixture to room temperature.
-
Perform a double liquid-liquid extraction with 1 mL of n-hexane for each extraction.
-
Combine the organic extracts and evaporate to dryness.
4. Analysis:
-
Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.
References
- 1. nbinno.com [nbinno.com]
- 2. 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC), a novel derivatization strategy for the analysis of propofol by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2-Dimethylimidazole-4-sulfonyl Chloride, a Novel Derivatization Reagent for the Analysis of Phenolic Compounds by Liquid Chromatography Electrospray Tandem Mass Spectrometry: Application to 1-Hydroxypyrene in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of a rapid and sensitive LC-ESI/MS/MS assay for the quantification of propofol using a simple off-line dansyl chloride derivatization reaction to enhance signal intensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. gtfch.org [gtfch.org]
- 8. Enhancing the sensitivity of the LC-MS/MS detection of propofol in urine and blood by azo-coupling derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride
Essential Safety and Handling Guide for 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be a corrosive and reactive substance. The primary hazards are summarized below.
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Causes severe skin burns and damage.[1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1][2] |
| Reactivity with Water | Contact with water liberates toxic gas.[1][4] |
| Acute Oral Toxicity | May be harmful if swallowed.[3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications & Rationale |
| Respiratory Protection | NIOSH-approved respirator | A full-face respirator with cartridges suitable for acid gases and organic vapors is recommended.[1][4] For extended operations or in case of spills, a self-contained breathing apparatus (SCBA) should be used.[5] |
| Hand Protection | Double Gloving: Two pairs of chemical-resistant gloves | Wear two pairs of nitrile gloves.[6] The outer glove should be removed immediately after handling, and both pairs should be changed regularly. |
| Eye Protection | Chemical splash goggles and a full-face shield | Provides a robust barrier against splashes and airborne particles, protecting the eyes and face.[1][6] |
| Body Protection | Chemical-resistant apron or lab coat and disposable coveralls | A chemical-resistant apron worn over a lab coat is essential. For larger quantities, disposable chemical-resistant coveralls should be used to protect skin and clothing from contamination.[1][7] |
| Footwear | Closed-toe, chemical-resistant shoes | Required to protect feet from spills. |
Operational Plan: Safe Handling Protocol
All manipulations involving this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]
Experimental Workflow for Handling
Caption: Workflow for the safe handling of this compound.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
Spill Response Workflow
Caption: Step-by-step procedure for managing a spill of this compound.
Disposal Plan: Neutralization and Waste Management
Due to its reactivity, this compound must be neutralized before disposal. Sulfonyl chlorides can be hydrolyzed to the corresponding sulfonic acid, which is generally less hazardous.[9]
Experimental Protocol for Neutralization
-
Preparation: In a fume hood, prepare a dilute solution of sodium hydroxide (e.g., 2 M) in a flask equipped with a stirrer and placed in an ice bath to manage the exothermic reaction.[8]
-
Addition: Slowly and carefully add the this compound or the waste material containing it to the basic solution with constant stirring.[8]
-
Monitoring: Monitor the pH of the solution to ensure it remains basic throughout the addition.
-
Completion: Once the addition is complete and the reaction has ceased, allow the mixture to stir at room temperature for a few hours to ensure complete hydrolysis.
-
Neutralization: Neutralize the resulting solution with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 7.
-
Disposal: The neutralized aqueous solution can then be disposed of in accordance with local regulations.[8]
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
First Aid Measures
In case of accidental exposure, immediate medical attention is required.[1] The following table summarizes first aid procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[1] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
References
- 1. fishersci.de [fishersci.de]
- 2. angenechemical.com [angenechemical.com]
- 3. 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride | C5H7ClN2O2S | CID 2736258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. benchchem.com [benchchem.com]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. benchchem.com [benchchem.com]
- 9. epfl.ch [epfl.ch]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
